molecular formula C6H11N3 B184804 1,3,5-Trimethyl-1H-pyrazol-4-amine CAS No. 28466-21-9

1,3,5-Trimethyl-1H-pyrazol-4-amine

Cat. No.: B184804
CAS No.: 28466-21-9
M. Wt: 125.17 g/mol
InChI Key: SSDGMKHZMNTWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS 28466-21-9) is a versatile nitrogen-rich heterocyclic compound that serves as a critical synthetic intermediate in medicinal and agricultural chemistry. This compound features a pyrazole core structure with methyl substituents that influence its steric and electronic properties, making it a valuable scaffold for designing novel bioactive molecules . Its primary research value lies in its application as a key precursor in the synthesis of advanced chemical entities. Peer-reviewed research highlights its use in developing novel malonamide derivatives that exhibit potent acaricidal and insecticidal activities against pests such as Tetranychus cinnabarinus and Plutella xylostella . In these synthetic pathways, the amine group of this compound undergoes condensation reactions to form diamide bridges, which are crucial for the biological activity of the resulting compounds . The 1,3,5-trimethylpyrazole moiety contributes to the overall molecular architecture, potentially optimizing binding affinity to biological targets . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4-6(7)5(2)9(3)8-4/h7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDGMKHZMNTWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182680
Record name Pyrazole, 4-amino-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28466-21-9
Record name 1,3,5-Trimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28466-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-1,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-amino-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-trimethyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in chemical research and drug discovery. This document collates available data on its identity, physicochemical characteristics, spectral data, and reactivity. It also presents a plausible synthetic route and discusses the broader biological potential of the pyrazole scaffold, inviting further investigation into this specific molecule.

Chemical Identity and Physical Properties

This compound, also known as 4-Amino-1,3,5-trimethylpyrazole, is a heterocyclic amine with the molecular formula C₆H₁₁N₃.[1] It presents as a solid, ranging in appearance from white to cream or pale brown crystals or powder.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁N₃[1]
Molecular Weight 125.17 g/mol [3]
CAS Number 28466-21-9[1]
IUPAC Name This compound[3]
Melting Point 100.0-106.0 °C[2]
Boiling Point (Predicted) 297.6 ± 35.0 °C[4]
Density (Predicted) 1.24 ± 0.1 g/cm³[4]
pKa (Predicted) 3.73 ± 0.10[4]
Appearance White to cream to pale brown crystals or powder[2]
Solubility Slightly soluble in DMSO and Methanol[4]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database.[1] Key characteristic absorption bands are expected for the N-H stretching of the primary amine, C-H stretching of the methyl groups, and C=C and C-N stretching of the pyrazole ring.

Mass Spectrometry

Electron ionization mass spectrometry data for this compound is available.[1] The molecular ion peak (M+) would be expected at an m/z of approximately 125. Fragmentation patterns of pyrazoles can be complex, but characteristic losses of methyl groups and fragments of the pyrazole ring are anticipated.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show singlets for the three methyl groups at distinct chemical shifts. The N-CH₃ signal would likely appear in the range of 3.5-4.0 ppm. The C₃-CH₃ and C₅-CH₃ signals would be located in the aliphatic region, typically around 2.0-2.5 ppm. The two protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum would display six distinct carbon signals. The C₃, C₄, and C₅ carbons of the pyrazole ring would resonate in the aromatic/heteroaromatic region. The carbons of the three methyl groups would appear in the upfield region of the spectrum.

Chemical Reactivity and Synthesis

Reactivity

4-aminopyrazoles are versatile intermediates in organic synthesis. The amino group can undergo various reactions, including:

  • Condensation Reactions: As a primary amine, it can react with aldehydes and ketones to form Schiff bases.

  • Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, and sulfonated with sulfonyl chlorides.

  • N-Arylation and N-Alkylation: The nitrogen of the amino group can be arylated or alkylated under appropriate conditions.

The pyrazole ring itself is aromatic and can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing substituents.

Synthesis

A common and plausible synthetic route to this compound is through the reduction of the corresponding 4-nitro derivative, 1,3,5-trimethyl-4-nitro-1H-pyrazole. This precursor can be synthesized, and its subsequent reduction would yield the desired amine.

Experimental Protocol: Synthesis of this compound via Reduction of 1,3,5-trimethyl-4-nitropyrazole

This protocol is a generalized procedure based on standard methods for the reduction of aromatic nitro compounds.

Materials:

  • 1,3,5-trimethyl-4-nitro-1H-pyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3,5-trimethyl-4-nitro-1H-pyrazole in a suitable solvent like ethanol or acetic acid.

  • Addition of Reducing Agent: Add an excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O or Fe powder) to the solution.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using tin, carefully basify the mixture with a concentrated NaOH solution to precipitate tin salts. If using iron, filter the mixture to remove the iron residues and then basify the filtrate.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 1,3,5-Trimethyl-4-nitropyrazole reduction Dissolve in Solvent Add Reducing Agent (SnCl₂ or Fe) Add Conc. HCl Reflux start->reduction 1. workup Cool Reaction Basify with NaOH Extract with Organic Solvent reduction->workup 2. purification Dry Organic Layer Concentrate Purify (Recrystallization/Chromatography) workup->purification 3. product This compound purification->product 4.

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented in the public domain, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:

  • Anticancer

  • Anti-inflammatory

  • Antimicrobial

  • Antiviral

  • Anticonvulsant

  • Antidepressant

  • Hypoglycemic

The presence of the amino and methyl groups on the pyrazole ring of this compound provides opportunities for further chemical modification to explore its therapeutic potential. For instance, derivatives of this compound have been synthesized and investigated for their acaricidal and insecticidal activities.[4]

Given the diverse bioactivities of pyrazoles, this compound represents a valuable starting point for the design and synthesis of novel drug candidates. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

PotentialApplications cluster_derivatization Chemical Derivatization cluster_screening Biological Screening Core This compound Deriv1 Schiff Base Formation Core->Deriv1 Deriv2 Acylation / Sulfonylation Core->Deriv2 Deriv3 N-Alkylation / N-Arylation Core->Deriv3 Screen1 Anticancer Assays Deriv1->Screen1 Screen3 Antimicrobial Assays Deriv1->Screen3 Screen2 Anti-inflammatory Assays Deriv2->Screen2 Screen4 CNS Activity Assays Deriv2->Screen4 Deriv3->Screen1 Deriv3->Screen4

Caption: Logical workflow for exploring the biological potential of the core compound.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315) and serious eye irritation (H319).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily accessible and versatile chemical building block. This guide has summarized its key chemical and physical properties, providing a foundation for its use in research and development. The rich history of the pyrazole core in medicinal chemistry suggests that this particular derivative holds significant potential for the discovery of novel bioactive compounds. Further experimental validation of its predicted properties and a thorough investigation of its pharmacological profile are encouraged.

References

An In-depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS: 28466-21-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyl-1H-pyrazol-4-amine, with the CAS number 28466-21-9, is a substituted pyrazole derivative.[1][2][3][4] Pyrazoles are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and its emerging role as a key building block in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₆H₁₁N₃[1][2][3][4]
Molecular Weight 125.17 g/mol [2]
IUPAC Name This compound[2]
Synonyms 4-Amino-1,3,5-trimethylpyrazole[3][4]
Appearance White to cream to pale brown crystals or powder[6]
Melting Point 100.0-106.0 °C[6]
Boiling Point 236 °C[7]
Density 1.13 g/cm³[7]
Flash Point 97 °C[7]
pKa 4.75 ± 0.10 (Predicted)[7]
InChI Key SSDGMKHZMNTWLS-UHFFFAOYSA-N[2][3][4]
SMILES CN1N=C(C)C(N)=C1C[6]

Synthesis and Experimental Protocols

While various methods exist for the synthesis of pyrazole derivatives, a specific protocol for the preparation of this compound involves the catalytic hydrogenation of a nitro precursor.

Synthesis of this compound[8]

Experimental Protocol:

  • Reaction Setup: In a suitable pressure vessel, combine 1,3,5-trimethyl-4-nitro-1H-pyrazole (2.3 g, 0.014 moles) with methanolic ammonia (100 mL).

  • Catalyst Addition: Carefully add Raney nickel (1 g) to the reaction mixture.

  • Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi.

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • Carefully filter the reaction mixture to remove the Raney nickel catalyst.

    • Concentrate the filtrate under reduced pressure to obtain a residue.

    • Triturate the residue with ethyl ether multiple times.

    • Decant the ether and concentrate the combined ether extracts to dryness to yield this compound as a pale red solid.

  • Yield: 1.3 g (70%).

Role in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Application in the Synthesis of Malonamide Derivatives

A notable application of this compound is in the synthesis of novel malonamide derivatives with potential insecticidal and acaricidal activities.

Experimental Workflow for the Synthesis of Malonamide Derivatives:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation cluster_3 Step 4: α-Alkylation A Ethyl 3-chloro-3-oxopropanoate C Intermediate 3 A->C Triethylamine B Aromatic Amine B->C D Intermediate 3 E Intermediate 4 D->E Hydrolysis F Intermediate 4 H Intermediate 6 F->H DCC G This compound G->H I Intermediate 6 K Target Malonamide Derivatives I->K Potassium t-butoxide J Brominated Compound J->K

Synthesis of Malonamide Derivatives
Potential as a Scaffold for Kinase Inhibitors

The pyrazole core is a prominent feature in many kinase inhibitors. While direct biological activity data for this compound is limited, its structural motifs suggest its potential as a scaffold for developing inhibitors of key kinases involved in disease pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[8][9] Its dysregulation is often implicated in cancer. Pyrazole-based compounds have been explored as CDK2 inhibitors.

CDK2_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (p) E2F E2F Rb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Upregulates S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Drives CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->Rb Phosphorylates (p) Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->CDK2 Inhibits

CDK2 Signaling Pathway Inhibition

IRAK4 is a key kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[1][10][11][12] Inhibitors of IRAK4 are being investigated for the treatment of various inflammatory and autoimmune diseases. Pyrazole-containing molecules have shown promise as IRAK4 inhibitors.

IRAK4_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits & Activates IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 Activates NF_kB NF-κB TRAF6->NF_kB Activates MAPK MAPK TRAF6->MAPK Activates Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response Induces MAPK->Inflammatory_Response Induces Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->IRAK4 Inhibits

IRAK4 Signaling Pathway Inhibition

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a dark place under an inert atmosphere, at 2-8°C. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a building block for synthesizing biologically active molecules, particularly kinase inhibitors, makes it a compound of interest for researchers in medicinal chemistry. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists working to develop the next generation of therapeutics.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and characterization data for the target compound and its key intermediate.

Synthetic Pathway Overview

The most common and effective route for the synthesis of this compound is a two-step process. This pathway begins with the nitration of the readily available 1,3,5-trimethyl-1H-pyrazole to yield the intermediate, 1,3,5-trimethyl-4-nitro-1H-pyrazole. Subsequent catalytic hydrogenation of the nitro intermediate affords the desired this compound.

Synthesis_Workflow 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole Nitration Nitration 1,3,5-Trimethyl-1H-pyrazole->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration 1,3,5-Trimethyl-4-nitro-1H-pyrazole 1,3,5-Trimethyl-4-nitro-1H-pyrazole Nitration->1,3,5-Trimethyl-4-nitro-1H-pyrazole Catalytic Hydrogenation Catalytic Hydrogenation 1,3,5-Trimethyl-4-nitro-1H-pyrazole->Catalytic Hydrogenation Reducing Agent Reducing Agent Reducing Agent->Catalytic Hydrogenation This compound This compound Catalytic Hydrogenation->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

The initial step involves the nitration of 1,3,5-trimethyl-1H-pyrazole. This reaction introduces a nitro group at the 4-position of the pyrazole ring.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • Concentrated Nitric Acid

  • Tetrahydrofuran (THF)

  • Faujasite (catalyst)

  • Dichloromethane

Procedure:

  • Dissolve 1,3,5-trimethyl-1H-pyrazole (1 mmol) in tetrahydrofuran (10 mL).

  • Add Faujasite catalyst (250 mg) to the solution.

  • Slowly add concentrated nitric acid (10 mL, density 1.52 g/cm³) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to recover the catalyst.

  • Extract the filtrate multiple times with dichloromethane.

  • Combine the organic phases and remove the solvent under reduced pressure to yield 1,3,5-trimethyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group of 1,3,5-trimethyl-4-nitro-1H-pyrazole to an amine group. Catalytic hydrogenation is a highly effective method for this transformation.

Materials:

  • 1,3,5-trimethyl-4-nitro-1H-pyrazole (from Step 1)

  • Raney Nickel

  • Methanolic Ammonia

  • Hydrogen Gas

  • Ethyl Ether

Procedure:

  • In a pressure vessel, combine 1,3,5-trimethyl-4-nitro-1H-pyrazole (2.3 g, 0.014 moles) and Raney nickel (1 g) in methanolic ammonia (100 mL).[1]

  • Pressurize the vessel with hydrogen gas to 50 psi.[1]

  • Stir the mixture under these conditions until the reaction is complete (monitor by TLC).

  • Carefully filter the mixture to remove the Raney nickel catalyst.

  • Concentrate the filtrate in vacuo to obtain a residue.

  • Triturate the residue several times with ethyl ether.

  • Decant the ether and concentrate it to dryness to yield this compound as a pale red solid.[1]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C₆H₁₁N₃[2]
Molecular Weight 125.17 g/mol [2]
CAS Number 28466-21-9[2]
Appearance Pale red solid[1]
Yield 70%[1]
GC-MS (Top m/z peaks) 125, 56, 42[2]
IR Spectrum Available on the NIST WebBook[3]

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain regarding the direct interaction of this compound with defined signaling pathways. However, the aminopyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of aminopyrazoles are known to interact with a variety of biological targets, including kinases, which are crucial components of many signaling cascades.

The logical relationship for investigating the biological activity of this compound would be to screen it against a panel of kinases and other enzymes to identify potential targets.

Logical_Relationship A This compound B Biological Screening Assays (e.g., Kinase Panel) A->B C Identification of Protein Targets B->C D Elucidation of Signaling Pathway Involvement C->D E Drug Development Candidate D->E

References

Navigating the Spectral Landscape: A Technical Guide to the NMR Analysis of 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum analysis of 1,3,5-Trimethyl-1H-pyrazol-4-amine. While comprehensive, publicly available experimental spectra for this specific molecule are limited, this document outlines the predicted ¹H and ¹³C NMR spectral data based on established principles of spectroscopy and provides detailed experimental protocols for obtaining and analyzing such data. This guide serves as a robust framework for researchers engaged in the synthesis, characterization, and application of this and related pyrazole derivatives.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃ (Position 1)3.5 - 3.8Singlet3H
C-CH₃ (Position 3)2.0 - 2.3Singlet3H
C-CH₃ (Position 5)2.0 - 2.3Singlet3H
-NH₂ (Position 4)2.5 - 4.0 (broad)Singlet2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3145 - 150
C4115 - 120
C5135 - 140
N-CH₃ (Position 1)35 - 40
C-CH₃ (Position 3)10 - 15
C-CH₃ (Position 5)10 - 15

Experimental Protocols

A standardized protocol for the acquisition of high-resolution NMR spectra is crucial for accurate structural elucidation. The following methodology is recommended for the analysis of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be used depending on the sample's solubility.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal calibrated to 0.00 ppm.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as the ¹³C nucleus is less sensitive than ¹H.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of NMR spectrum analysis, from initial sample handling to the final structural confirmation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation Compound Purified Compound Dissolve Dissolution & Homogenization Compound->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Referencing (TMS) Phase_Baseline->Reference Processed_Spectra Processed Spectra Reference->Processed_Spectra Analysis Chemical Shift Analysis Integration (1H) Multiplicity Analysis (1H) Processed_Spectra->Analysis Structure Structural Assignment Analysis->Structure

Caption: Workflow for NMR Spectrum Analysis.

Structural_Interpretation_Logic cluster_h1 ¹H NMR Data cluster_c13 ¹³C NMR Data cluster_confirmation Confirmation H1_Shift Chemical Shifts (δ) - Electronic Environment Structure Proposed Structure: This compound H1_Shift->Structure Correlate H1_Int Integration - Proton Ratio H1_Int->Structure Correlate H1_Mult Multiplicity - Neighboring Protons H1_Mult->Structure Correlate C13_Shift Chemical Shifts (δ) - Carbon Skeleton C13_Shift->Structure Correlate C13_Count Number of Signals - Unique Carbons C13_Count->Structure Correlate Final_Structure Final Structure Confirmation Structure->Final_Structure Consistent

Caption: Logic Diagram for Structural Interpretation.

In-depth Technical Guide: 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1,3,5-Trimethyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry. A thorough search of publicly available scientific literature and crystallographic databases reveals a notable absence of an experimentally determined crystal structure for this specific compound. In light of this, the following guide presents a consolidation of its known chemical and physical properties, a detailed, plausible synthesis protocol derived from analogous compounds, and a computationally predicted molecular structure. Furthermore, the potential biological significance of this compound is discussed in the context of the broader class of aminopyrazole derivatives, which are recognized for their diverse pharmacological activities.

Physicochemical Properties

While a definitive crystal structure is not available, fundamental physicochemical data for this compound have been compiled from various chemical databases and literature sources. These properties are essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Formula C₆H₁₁N₃PubChem[1]
Molecular Weight 125.17 g/mol PubChem[1]
CAS Number 28466-21-9NIST WebBook[2]
IUPAC Name 1,3,5-trimethylpyrazol-4-aminePubChem[1]
Synonyms 4-Amino-1,3,5-trimethylpyrazoleNIST WebBook[2]
Appearance White to cream to pale brown crystals or powderThermo Fisher Scientific[3]
Melting Point 100.0-106.0 °CThermo Fisher Scientific[3]
InChI Key SSDGMKHZMNTWLS-UHFFFAOYSA-NNIST WebBook[2]

Predicted Molecular Structure

In the absence of experimental X-ray crystallographic data, computational methods provide a valuable tool for predicting the three-dimensional structure of this compound. The following diagram represents a likely conformation of the molecule, illustrating the spatial arrangement of its atoms. This structure is based on established bond lengths and angles for similar pyrazole derivatives.

Caption: Predicted molecular structure of this compound.

Experimental Protocols: Synthesis

A plausible and efficient synthesis of this compound can be achieved through the catalytic hydrogenation of a corresponding nitro-pyrazole precursor. The following protocol is adapted from established methods for the synthesis of aminopyrazoles.[4]

3.1. Synthesis of the Nitro Precursor (1,3,5-Trimethyl-4-nitro-1H-pyrazole)

3.2. Synthesis of this compound

This procedure outlines the reduction of the nitro group to an amine.

  • Reactants:

    • 1,3,5-Trimethyl-4-nitro-1H-pyrazole (starting material)

    • Raney Nickel (catalyst)

    • Methanolic Ammonia (solvent)

    • Hydrogen gas

    • Ethyl ether (for trituration)

  • Procedure:

    • In a high-pressure hydrogenation apparatus, dissolve 1,3,5-Trimethyl-4-nitro-1H-pyrazole (0.014 moles) in methanolic ammonia (100 mL).

    • Add Raney Nickel (1 g) to the solution.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • The reaction mixture is then agitated at a suitable temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).

    • Once the reaction is complete, carefully filter off the Raney Nickel catalyst.

    • Concentrate the resulting solution in vacuo to remove the solvent.

    • The remaining residue is triturated several times with ethyl ether.

    • The ethyl ether is decanted and concentrated to dryness to yield the final product, this compound, as a pale red solid.[4]

synthesis_workflow cluster_synthesis Synthesis of this compound Start Start Dissolve_Nitro_Precursor Dissolve 1,3,5-Trimethyl-4-nitro-1H-pyrazole in methanolic ammonia Start->Dissolve_Nitro_Precursor Add_Catalyst Add Raney Nickel catalyst Dissolve_Nitro_Precursor->Add_Catalyst Hydrogenation Pressurize with H2 (50 psi) and react Add_Catalyst->Hydrogenation Filter_Catalyst Filter to remove catalyst Hydrogenation->Filter_Catalyst Concentrate_Solution Concentrate in vacuo Filter_Catalyst->Concentrate_Solution Triturate Triturate with ethyl ether Concentrate_Solution->Triturate Final_Product This compound Triturate->Final_Product

Caption: Workflow for the synthesis of this compound.

Biological and Medicinal Relevance

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These compounds are of significant interest to drug development professionals due to their potential as therapeutic agents.

4.1. Kinase Inhibition

A prominent application of aminopyrazole derivatives is in the development of kinase inhibitors.[5] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Aminopyrazoles have been successfully designed to target various kinases, such as p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[6][7] The amino group often plays a key role in forming critical hydrogen bonds within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.

signaling_pathway_inhibition cluster_pathway Conceptual Kinase Signaling Pathway Inhibition Signal Signal Receptor Receptor Tyrosine Kinase (e.g., FGFR) Signal->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Survival) Kinase_Cascade->Cellular_Response Aminopyrazole_Inhibitor Aminopyrazole Derivative Aminopyrazole_Inhibitor->Inhibition Inhibition->Kinase_Cascade

Caption: Conceptual diagram of aminopyrazole derivatives inhibiting kinase signaling.

4.2. Other Therapeutic Areas

Beyond oncology, aminopyrazole derivatives have shown promise in a variety of other therapeutic areas, including:

  • Anti-inflammatory agents [5]

  • Antimicrobial and antifungal agents [5]

  • Antiviral compounds [5]

The versatility of the aminopyrazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to target a diverse array of biological targets.

Conclusion

This compound represents a molecule of significant interest for chemical synthesis and drug discovery. While an experimental crystal structure remains to be determined, this guide provides a foundational understanding of its properties, a practical synthetic route, and a rationale for its potential biological applications based on the activities of related compounds. The elucidation of its precise solid-state structure through X-ray crystallography would be a valuable contribution to the field, further enabling structure-based drug design efforts.

References

Physical and chemical properties of 4-Amino-1,3,5-trimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-1,3,5-trimethylpyrazole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physical and Chemical Properties

4-Amino-1,3,5-trimethylpyrazole, also known as 1,3,5-trimethyl-1H-pyrazol-4-amine, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₁N₃[1][2]
Molecular Weight 125.17 g/mol [1]
CAS Number 28466-21-9[1][2]
Appearance White to cream to pale brown crystals or powder[2]
Melting Point 100.0-106.0 °C[2]
Boiling Point 236 °C
Density 1.13 g/cm³
Flash Point 97 °C
Purity (Assay by GC) ≥96.0%[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Amino-1,3,5-trimethylpyrazole.

Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum for this compound. This can be a valuable resource for confirming the presence of key functional groups.[1]

Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available through the NIST database, which can aid in determining the molecular weight and fragmentation pattern of the compound.[1]

Experimental Protocols

Synthesis of 4-Amino-1,3,5-trimethylpyrazole

A documented method for the synthesis of 4-Amino-1,3,5-trimethylpyrazole involves the catalytic hydrogenation of a precursor compound.[4]

Protocol:

  • A precursor compound (2.3 g, 0.014 moles) is subjected to catalytic hydrogenation.

  • Raney nickel (1 g) is used as the catalyst in a medium of methanolic ammonia (100 mL).

  • The reaction is carried out under a hydrogen atmosphere at a pressure of 50 psi.[4]

  • Following the reaction, the catalyst is removed by filtration.

  • The resulting solution is concentrated under vacuum.

  • The residue is then triturated multiple times with ethyl ether.

  • The decanted solvent is concentrated to dryness to yield a pale red solid.

  • This process has a reported yield of 70% (1.3 g).[4]

G cluster_synthesis Synthesis Workflow Precursor Precursor Compound Hydrogenation Catalytic Hydrogenation (Raney Ni, H₂, 50 psi, Methanolic NH₃) Precursor->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration1 Concentration in vacuo Filtration->Concentration1 Trituration Trituration with Ethyl Ether Concentration1->Trituration Concentration2 Concentration to Dryness Trituration->Concentration2 Product 4-Amino-1,3,5-trimethylpyrazole Concentration2->Product

Caption: A flowchart illustrating the key steps in the synthesis of 4-Amino-1,3,5-trimethylpyrazole.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. While a specific detailed protocol for 4-Amino-1,3,5-trimethylpyrazole is not provided in the searched literature, a general procedure can be adapted. Ethanol is often a suitable solvent for the recrystallization of aminopyrazoles.[5]

General Protocol:

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If the solution is colored, treatment with activated charcoal may be necessary.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.

  • Further cooling in an ice bath can increase the yield of the crystals.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals, for example, in a vacuum oven.

Potential Biological Activity and Research Applications

While specific biological activities for 4-Amino-1,3,5-trimethylpyrazole have not been detailed, the broader class of aminopyrazole derivatives has shown significant potential in medicinal chemistry.[6] These compounds have been investigated for a range of therapeutic applications, including as:

  • FGFR Inhibitors: Aminopyrazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, which are implicated in various cancers.[7][8][9][10] These inhibitors can covalently target cysteine residues in the P-loop of the kinase.[7][8][9][10]

  • Anti-infective Agents: Some 3-aminopyrazoles have been explored for their antibacterial and antiviral properties.[6]

  • Anti-inflammatory and Anticancer Agents: This class of compounds has also been studied for its anti-inflammatory and antitumor activities.[6]

Given the established biological activities of related compounds, 4-Amino-1,3,5-trimethylpyrazole could serve as a valuable scaffold for the development of novel therapeutic agents. The following diagram outlines a potential experimental workflow for investigating its biological activity.

G cluster_workflow Biological Activity Screening Workflow Compound 4-Amino-1,3,5-trimethylpyrazole TargetSelection Target Selection (e.g., FGFR Kinases) Compound->TargetSelection InVitro In Vitro Assays (e.g., Kinase Inhibition Assay) TargetSelection->InVitro CellBased Cell-Based Assays (e.g., Cancer Cell Line Proliferation) InVitro->CellBased ADME ADME/Tox Profiling CellBased->ADME LeadOptimization Lead Optimization ADME->LeadOptimization

Caption: A logical workflow for the initial screening of the biological activity of 4-Amino-1,3,5-trimethylpyrazole.

References

An In-depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1,3,5-Trimethyl-1H-pyrazol-4-amine. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₁N₃[1][2][3][4][5][6]
Molecular Weight 125.17 g/mol [1][2][5]
IUPAC Name 1,3,5-trimethylpyrazol-4-amine[1][2]
CAS Registry Number 28466-21-9[1][2][5]
Canonical SMILES CN1N=C(C)C(N)=C1C[4]
InChI Key SSDGMKHZMNTWLS-UHFFFAOYSA-N[1][2][3][4][5][6]

Experimental Protocols

A common route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible precursor would be a suitably substituted β-keto-enamine or a related derivative.

Below is a generalized experimental workflow for the synthesis of substituted pyrazoles.

G cluster_synthesis Generalized Pyrazole Synthesis start Start with 1,3-Dicarbonyl Compound and Hydrazine reaction Condensation Reaction (Solvent, Catalyst) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, IR) purification->analysis product Substituted Pyrazole analysis->product

A generalized workflow for the synthesis of substituted pyrazoles.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively detailed, the pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Recent studies on pyrazole derivatives have implicated their interaction with key cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Certain 1H-pyrazol-1-yl benzenesulfonamide derivatives have been shown to alleviate inflammatory bowel disease by suppressing the PI3K/Akt/mTOR signaling pathway.[7]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of pyrazole derivatives.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyrazole Pyrazole Derivatives Pyrazole->PI3K Inhibition Pyrazole->Akt Inhibition Pyrazole->mTORC1 Inhibition

Inhibitory effect of pyrazole derivatives on the PI3K/Akt/mTOR pathway.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to fully elucidate its synthetic pathways and biological functions.

References

An In-depth Technical Guide on the Reactivity of the Amino Group in 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 1,3,5-trimethyl-1H-pyrazol-4-amine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. This document details the synthesis of the parent compound and explores key reactions of the 4-amino group, including acylation, alkylation, diazotization, and Schiff base formation. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the strategic design and synthesis of novel pyrazole-based compounds. Furthermore, this guide explores the role of pyrazole derivatives in modulating critical biological signaling pathways, providing context for their application in drug discovery.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities. These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The reactivity of substituted pyrazoles allows for the generation of diverse chemical libraries for drug discovery programs. This compound, in particular, serves as a valuable scaffold. The presence of a nucleophilic amino group at the C4 position provides a key handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Understanding the reactivity of this amino group is paramount for the rational design of novel therapeutic agents.

Synthesis of this compound

A high-yield synthesis of this compound has been reported, making it a readily accessible starting material for further chemical exploration. The synthesis involves the reduction of an azo compound precursor.

Experimental Protocol: Synthesis of this compound[1]

A solution of the corresponding azo compound (3.2 mmol) in ethanol is treated with hydrazine hydrate (0.5 ml) at 50°C. Following the reduction, the reaction mixture is diluted with distilled water and extracted with diethyl ether. The resulting organic extract is then evaporated to dryness and the crude product is recrystallized from ethanol to afford 4-amino-1,3,5-trimethylpyrazole in high yield.[1]

Reactivity of the Amino Group

The exocyclic amino group at the C4 position of the pyrazole ring is a key determinant of the molecule's reactivity, primarily acting as a nucleophile in various reactions.

Acylation

The amino group of this compound readily undergoes acylation with various acylating agents, such as acid anhydrides and acid chlorides, to form the corresponding amides. This reaction is a common strategy to introduce a wide range of substituents and modulate the physicochemical properties of the molecule.

4-Amino-1,3,5-trimethylpyrazole (2.5 mmol) is refluxed with acetic anhydride (5 ml) for 45 minutes. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess acetic anhydride is removed under reduced pressure, and the resulting N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can be purified by recrystallization.

Table 1: Quantitative Data for Acylation of this compound

Acylating AgentSolventTemperatureReaction TimeYieldReference
Acetic AnhydrideNeatReflux45 minHigh[1]
Alkylation

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. This reaction introduces alkyl substituents, which can significantly impact the biological activity of the resulting compounds. The reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity.

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a suitable base (e.g., sodium hydride or potassium carbonate, 1.1-2.0 eq) is added. The mixture is stirred at room temperature for a short period to allow for deprotonation. The alkylating agent (e.g., methyl iodide or benzyl bromide, 1.0-1.2 eq) is then added dropwise. The reaction is stirred at room temperature or elevated temperatures until completion, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Table 2: General Conditions for N-Alkylation of Aminopyrazoles

Alkylating AgentBaseSolventTemperatureGeneral YieldReference
Alkyl HalideNaH, K₂CO₃DMF, DMSORoom Temp. to 80°CGood[2]
Diazotization and Azo Coupling

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These diazonium salts are versatile intermediates that can subsequently react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in electrophilic aromatic substitution reactions to form highly colored azo compounds.

This compound is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a cooled solution of the coupling component (e.g., phenol or β-naphthol) dissolved in an alkaline solution (e.g., NaOH). The azo dye typically precipitates from the reaction mixture and can be collected by filtration, washed, and purified by recrystallization.

Table 3: General Conditions for Diazotization and Azo Coupling of Aminopyrazoles

ReagentsCoupling ComponentTemperatureGeneral YieldReference
NaNO₂, HClPhenol, β-Naphthol0-5°C-[3][4]
Schiff Base Formation

The amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.

A mixture of this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of a weak acid, like acetic acid, is added. The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by TLC. Upon cooling, the Schiff base product often precipitates and can be isolated by filtration and purified by recrystallization.

Table 4: General Conditions for Schiff Base Formation with Aminopyrazoles

Carbonyl CompoundSolventCatalystTemperatureGeneral YieldReference
Aromatic AldehydesEthanol, MethanolAcetic AcidRefluxGood[5][6]

Role in Modulating Biological Signaling Pathways

Pyrazole derivatives are known to interact with various biological targets, thereby modulating key signaling pathways implicated in a range of diseases. Understanding these interactions is crucial for the development of targeted therapies.

Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) Signaling

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity. Pyrazole-based compounds have been developed as potent and selective inhibitors of LRRK2 kinase activity. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates such as Rab GTPases. By inhibiting LRRK2, these compounds can potentially mitigate the neurotoxic effects associated with its hyperactivity.[7][8]

LRRK2_Inhibition cluster_LRRK2 LRRK2 Kinase LRRK2 LRRK2 (e.g., G2019S mutant) pSubstrate Phosphorylated Substrate LRRK2->pSubstrate Phosphorylation ATP ATP ATP->LRRK2 Substrate Substrate (e.g., Rab GTPases) Substrate->LRRK2 Downstream Downstream Pathological Events pSubstrate->Downstream Inhibitor Pyrazole Inhibitor Inhibitor->LRRK2 Inhibition

Caption: LRRK2 kinase inhibition by pyrazole derivatives.

Modulation of GABA-A Receptor Signaling

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are largely mediated by GABA-A receptors, which are ligand-gated ion channels. Pyrazole derivatives can act as allosteric modulators of GABA-A receptors, binding to sites distinct from the GABA binding site. This binding can either enhance or reduce the receptor's response to GABA, leading to either increased or decreased neuronal inhibition. This modulatory activity is the basis for the anxiolytic, sedative, and anticonvulsant effects of many drugs.

GABAA_Modulation cluster_Neuron Postsynaptic Neuron GABAA_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABAA_Receptor Binds Pyrazole_Modulator Pyrazole Modulator Pyrazole_Modulator->GABAA_Receptor Allosteric Modulation

Caption: Allosteric modulation of GABA-A receptors by pyrazole derivatives.

Conclusion

This compound is a readily synthesized and highly versatile chemical intermediate. The nucleophilic amino group at the C4 position allows for a wide range of chemical transformations, including acylation, alkylation, diazotization, and Schiff base formation. These reactions provide facile access to a diverse array of substituted pyrazole derivatives. The established and potential biological activities of these derivatives, particularly as modulators of key signaling pathways such as LRRK2 and GABA-A, underscore the importance of this scaffold in modern drug discovery. This guide provides a foundational understanding of the reactivity of this compound and serves as a practical resource for the design and synthesis of novel, biologically active pyrazole-based compounds.

References

Methodological & Application

Application Notes: Synthesis and Utility of Pyrazolo[3,4-b]pyridines from 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. This scaffold is a key pharmacophore in numerous biologically active molecules, demonstrating a wide range of therapeutic activities. These include roles as kinase inhibitors (e.g., for Tropomyosin receptor kinases - TRKs and Cyclin-dependent kinases - CDKs), anticancer agents by inhibiting tubulin polymerization, and as antidepressant, antiviral, and antimicrobial agents.[1][2][3][4] The diverse biological profile of pyrazolo[3,4-b]pyridines makes them attractive targets for drug discovery and development programs.

This document provides a detailed protocol for the synthesis of pyrazolo[3,4-b]pyridine derivatives commencing from 1,3,5-trimethyl-1H-pyrazol-4-amine. The described methodology is based on the well-established Friedländer annulation, a robust and versatile method for the construction of the pyridine ring onto a pre-existing amine-functionalized ring.

Principle of the Method

The synthesis involves the condensation of this compound with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine ring system. The use of an acid catalyst, typically acetic acid which also serves as the solvent, facilitates the dehydration step.

Experimental Protocols

Protocol 1: Synthesis of 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.25 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to the flask and stir until the amine is fully dissolved.

  • To the stirred solution, add acetylacetone (1.1 g, 1.08 mL, 11 mmol, 1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing 100 mL of ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Synthesis of Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard laboratory equipment as listed in Protocol 1.

Procedure:

  • In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (1.25 g, 10 mmol) in glacial acetic acid (25 mL).

  • Add ethyl acetoacetate (1.43 g, 1.4 mL, 11 mmol, 1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to ambient temperature.

  • Pour the reaction mixture into 100 mL of cold water.

  • Carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to obtain the crude product.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield pure ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazolo[3,4-b]pyridines based on analogous reactions reported in the literature. Yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Synthesis of 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentAcetylacetone[5][6]
SolventGlacial Acetic Acid[6]
Reaction TemperatureReflux (~118 °C)[6]
Reaction Time4-6 hoursRepresentative
Yield Good to Excellent [6]

Table 2: Synthesis of Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentEthyl Acetoacetate[5][6]
SolventGlacial Acetic Acid[6]
Reaction TemperatureReflux (~118 °C)[6]
Reaction Time6-8 hoursRepresentative
Yield Good to Excellent [6]

Visualizations

Synthetic Workflow

The general workflow for the synthesis of pyrazolo[3,4-b]pyridines from this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product A This compound C Condensation and Cyclization (Friedländer Annulation) A->C B β-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Neutralization & Extraction C->D Acetic Acid, Reflux E Purification (Chromatography/Recrystallization) D->E F Substituted Pyrazolo[3,4-b]pyridine E->F

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridines.

Example Signaling Pathway: TRK Signaling Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs).[1] The diagram below illustrates a simplified TRK signaling pathway and the point of inhibition.

G Ligand Neurotrophin (e.g., NGF) TRK TRK Receptor Ligand->TRK Binds Dimer Receptor Dimerization & Autophosphorylation TRK->Dimer Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimer->Downstream Activates Response Cell Proliferation, Survival, Differentiation Downstream->Response Leads to Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Dimer Inhibits

Caption: Inhibition of the TRK signaling pathway.

References

Application Notes and Protocols: 1,3,5-Trimethyl-1H-pyrazol-4-amine as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3,5-trimethyl-1H-pyrazol-4-amine as a versatile precursor for the synthesis of a wide range of bioactive molecules. The protocols detailed below are intended to serve as a guide for the synthesis and evaluation of novel compounds with potential therapeutic applications in oncology, inflammation, and infectious diseases.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The specific substitution pattern of this precursor, featuring three methyl groups and a reactive amino group at the C4 position, provides a unique starting point for the development of diverse and potent bioactive compounds. This document outlines its application in creating kinase inhibitors, anti-inflammatory agents, and apoptosis inducers, complete with experimental protocols and biological activity data.

I. Bioactive Molecules Derived from this compound

Kinase Inhibitors

The pyrazole nucleus is a common scaffold in the design of kinase inhibitors. Derivatives of this compound have shown potent inhibitory activity against several kinases implicated in cancer and inflammatory diseases.

The JAK/STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its dysregulation is linked to various cancers and autoimmune disorders.[1] Pyrazole-based compounds have been developed as potent JAK inhibitors.

Quantitative Bioactivity Data: Pyrazole-Based JAK Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
3f JAK13.4PC-31.2[1]
JAK22.2HEL0.35[1]
JAK33.5K5620.37[1]
MCF-71.5[1]
MOLT41.1[1]
11b JAK1<20HEL0.35[1]
JAK2<20K5620.37[1]
JAK3<20[1]

Signaling Pathway: JAK/STAT Inhibition

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by pyrazole derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.

b. Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrazole-containing compounds have been identified as potent CDK inhibitors.

Quantitative Bioactivity Data: Pyrazole-Based CDK2 Inhibitors

Compound IDTarget KinaseKi (µM)Cell LineGI50 (µM)Reference
15 CDK20.005Ovarian Cancer Cells0.127-0.560[2]

Experimental Workflow: Synthesis of a Pyrazole-Based CDK2 Inhibitor

CDK2_Inhibitor_Synthesis start 1,3,5-Trimethyl- 1H-pyrazol-4-amine step1 Reaction with 4-chloropyrimidine derivative start->step1 intermediate N-(1,3,5-trimethyl-1H-pyrazol-4-yl) -pyrimidin-2-amine intermediate step1->intermediate step2 Bioisosteric replacement of phenylsulfonamide with pyrazole derivative intermediate->step2 product Final CDK2 Inhibitor step2->product

Caption: General workflow for synthesizing a pyrazole-based CDK2 inhibitor.

Anti-Inflammatory Agents

Pyrazole derivatives are known for their anti-inflammatory properties, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).

Quantitative Bioactivity Data: Pyrazole-Based COX-2 Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) 150.045333[3]
Compound 8b 13.60.043316[3]
Compound 8g 12.060.045268[3]
Compound 8c 12.850.063204[3]
Compound 4a 10.270.068151[3]

Signaling Pathway: COX-2 Inhibition in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory cascade and its inhibition by pyrazole derivatives.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Inhibitor Pyrazole-based COX-2 Inhibitor Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole-based anti-inflammatory agents.

Apoptosis Inducers (Anticancer Agents)

Targeting the apoptotic machinery is a key strategy in cancer therapy. Pyrazole derivatives have been shown to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.

Quantitative Bioactivity Data: Pyrazole-Based Bcl-2 Inhibitors

Compound IDCell LineIC50 (µM)Reference
6c MCF-7 (Breast Cancer)4.2[4]
8 MCF-7 (Breast Cancer)3.9[4]
10b MCF-7 (Breast Cancer)5.5[4]
10c MCF-7 (Breast Cancer)6.1[4]
6c A549 (Lung Cancer)7.8[4]
8 A549 (Lung Cancer)6.5[4]
10b A549 (Lung Cancer)8.2[4]
10c A549 (Lung Cancer)9.3[4]
6c PC-3 (Prostate Cancer)5.1[4]
8 PC-3 (Prostate Cancer)4.8[4]
10b PC-3 (Prostate Cancer)6.9[4]
10c PC-3 (Prostate Cancer)7.4[4]

Signaling Pathway: Bcl-2 Mediated Apoptosis Induction

This diagram shows the intrinsic apoptosis pathway and how pyrazole-based Bcl-2 inhibitors can promote cancer cell death.

Apoptosis_Pathway cluster_mito Mitochondrion Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax_Bak Activates Inhibitor Pyrazole-based Bcl-2 Inhibitor Inhibitor->Bcl2 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis through Bcl-2 inhibition by pyrazole derivatives.

II. Experimental Protocols

The following are generalized protocols for the synthesis of bioactive molecules using this compound as a precursor. These should be adapted and optimized based on the specific target molecule.

Protocol 1: General Synthesis of N-Aryl/Heteroaryl-1,3,5-trimethyl-1H-pyrazol-4-amines (Precursors for Kinase Inhibitors)

This protocol describes a general method for the Buchwald-Hartwig amination to couple this compound with various aryl or heteroaryl halides.

Materials:

  • This compound

  • Aryl/heteroaryl halide (e.g., 4-chloropyrimidine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted pyrazole.

Protocol 2: Synthesis of Pyrazole-based Schiff Bases (Precursors for Anti-inflammatory and Anticancer Agents)

This protocol outlines the condensation reaction between this compound and an appropriate aldehyde to form a Schiff base, which can be a bioactive molecule itself or a versatile intermediate.

Materials:

  • This compound

  • Substituted aldehyde (e.g., salicylaldehyde derivative)

  • Solvent (e.g., Ethanol or Methanol)

  • Catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 3: Synthesis of Pyrazole-Sulfonamides (Anticancer and Anti-inflammatory Agents)

This protocol details the reaction of this compound with a sulfonyl chloride to generate pyrazole-sulfonamide derivatives.

Materials:

  • This compound

  • Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Base (e.g., Pyridine or Triethylamine)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add the substituted sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyrazole-sulfonamide.

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of a multitude of bioactive compounds. The methodologies presented herein provide a foundation for researchers to explore the chemical space around this privileged scaffold, leading to the discovery of novel drug candidates for a range of therapeutic areas. Further optimization of these protocols and extensive biological evaluation are encouraged to fully realize the potential of this precursor in drug development.

References

Application Notes and Protocols for the Condensation Reaction of 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including but not limited to kinase inhibition, antiviral, and anticancer properties. The synthesis of this privileged structure is of considerable interest to drug discovery and development programs. A common and effective method for the construction of the pyrazolo[3,4-b]pyridine core is the condensation reaction of a 4-aminopyrazole with a 1,3-dicarbonyl compound. This application note provides a detailed protocol for a representative condensation reaction between 1,3,5-trimethyl-1H-pyrazol-4-amine and acetylacetone, a symmetrical 1,3-dicarbonyl compound, to yield 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine. This reaction, a variation of the Friedländer annulation, offers a straightforward approach to this important class of compounds.

Principle of the Reaction

The reaction proceeds via a cyclocondensation mechanism. The initial step involves the formation of an enamine intermediate through the reaction of the primary amino group of this compound with one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization where the C5 position of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazolo[3,4-b]pyridine ring system. The use of an acid catalyst can facilitate both the enamine formation and the cyclization/dehydration steps.

Experimental Protocol

This protocol describes the synthesis of 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of aminopyrazole).

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq). If an acid catalyst is used, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes mixture). The reaction time can vary, but a typical duration is 24-48 hours.

  • Work-up: a. Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent.

  • Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. c. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the condensation of 4-aminopyrazoles with acetylacetone, based on literature precedents for analogous reactions.

ParameterValueReference
Reactants
4-Aminopyrazole1.0 eqGeneral Protocol
Acetylacetone1.0 - 1.2 eqGeneral Protocol
Reaction Conditions
SolventEthanol or Acetic Acid[1]
TemperatureReflux[1]
Reaction Time12 - 48 hours[1]
Yield
Typical Yield60 - 85%Based on analogous reactions
Product 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in absolute ethanol start->dissolve add_reagents Add acetylacetone and catalytic acetic acid (optional) dissolve->add_reagents reflux Heat to reflux (24-48h) Monitor by TLC add_reagents->reflux cool Cool to room temperature reflux->cool concentrate Remove solvent under reduced pressure cool->concentrate workup Aqueous work-up: - Dissolve in Ethyl Acetate - Wash with NaHCO3 (aq) - Wash with Brine - Dry over Na2SO4 concentrate->workup purify Purification: - Concentrate crude product - Column chromatography or Recrystallization workup->purify characterize Characterize the final product (NMR, MS) purify->characterize end End characterize->end

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Logical Relationship of Reaction Steps

logical_relationship cluster_reaction Reaction Phase cluster_workup Work-up & Purification enamine_formation Enamine Formation cyclization Intramolecular Cyclization enamine_formation->cyclization leads to dehydration Dehydration & Aromatization cyclization->dehydration followed by extraction Extraction dehydration->extraction product isolation via purification Purification extraction->purification further purified by

Caption: The logical progression of the key stages in the condensation reaction and subsequent work-up.

References

Application Notes & Protocols: 1,3,5-Trimethyl-1H-pyrazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,3,5-Trimethyl-1H-pyrazol-4-amine as a versatile building block in the synthesis of novel compounds with potential therapeutic and agrochemical applications. While not exhibiting significant biological activity itself, this pyrazole derivative serves as a crucial intermediate for creating structurally diverse molecules, including malonamide and sulfonamide derivatives, which have demonstrated notable biological effects.

Application Note 1: Synthesis of Biologically Active Malonamide Derivatives

This compound is a key reactant in the synthesis of novel malonamide derivatives. These compounds have been investigated for their acaricidal and insecticidal properties, showing significant activity against various pests.[1][2] The synthesis involves a multi-step process where the pyrazole amine is condensed with a malonic acid derivative to form a key intermediate, which is then further modified to yield the final active compounds.[2]

Quantitative Data: Acaricidal and Insecticidal Activities

The biological activities of the synthesized 1,3,5-trimethylpyrazole-containing malonamide derivatives were evaluated against Tetranychus cinnabarinus (carmine spider mite) and Plutella xylostella (diamondback moth). The data presented below summarizes the mortality rates and LC50 values for selected compounds.

Table 1: Acaricidal Activity against Tetranychus cinnabarinus [2]

CompoundMortality (%) at 400 µg/mLMortality (%) at 200 µg/mLLC50 (µg/mL)
8a 90.0 ± 3.360.0 ± 5.8107.2
8i > 90.0--
8j > 90.0--
8k > 90.0--
8m 70.0--
8n > 90.0--
8p 70.0--
8q > 90.0--
8r > 90.0--
Fenpyroximate 100.0--

Table 2: Insecticidal Activity against Plutella xylostella [2]

CompoundMortality (%) at 200 µg/mLMortality (%) at 100 µg/mL
8i -100.0
8o -100.0
Experimental Protocol: Synthesis of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives[2][3]

This protocol outlines the general synthetic route for the preparation of the malonamide derivatives.

Step 1: Synthesis of Intermediate 6

  • To a solution of the appropriate aromatic amine derivative (1.0 eq) in dichloromethane (CH2Cl2), add triethylamine (1.2 eq) at 0-5 °C.

  • Slowly add ethyl 3-chloro-3-oxopropanoate (1.1 eq) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain intermediate 3.

  • Hydrolyze intermediate 3 with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at 0-25 °C to obtain the corresponding carboxylic acid (intermediate 4).

  • In a separate flask, dissolve intermediate 4 (1.0 eq) in CH2Cl2.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 eq) and this compound (1.0 eq) to the solution at 0-25 °C.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the key intermediate 6.

Step 2: Synthesis of Final Compounds 8a-8t

  • To a solution of intermediate 6 (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add potassium t-butoxide (KTB) (1.2 eq) at 0-25 °C.

  • Add the appropriate brominated compound 7 (1.1 eq) to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final malonamide derivatives.

Synthesis_of_Malonamides AromaticAmine Aromatic Amine Intermediate3 Intermediate 3 AromaticAmine->Intermediate3 EthylChlorooxopropanoate Ethyl 3-chloro-3-oxopropanoate EthylChlorooxopropanoate->Intermediate3 Intermediate4 Intermediate 4 (Carboxylic Acid) Intermediate3->Intermediate4 Hydrolysis Intermediate6 Key Intermediate 6 Intermediate4->Intermediate6 Pyrazolamine This compound Pyrazolamine->Intermediate6 Condensation (DCC) FinalProduct Final Malonamide Derivatives (8a-8t) Intermediate6->FinalProduct BrominatedCompound Brominated Compound 7 BrominatedCompound->FinalProduct α-alkylation (KTB)

Synthetic workflow for malonamide derivatives.

Application Note 2: Development of Antiproliferative Sulfonamide Derivatives

This compound can be converted to its corresponding sulfonyl chloride, which serves as a crucial intermediate for the synthesis of a series of novel pyrazole-4-sulfonamide derivatives. These compounds have been evaluated for their in vitro antiproliferative activity against human cancer cell lines.[3][4]

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of the synthesized 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was assessed against the U937 human lymphoma cell line. The half-maximal inhibitory concentration (IC50) values are presented below.

Table 3: Antiproliferative Activity against U937 Cells [3]

CompoundIC50 (µM)
MR-S1-1 > 100
MR-S1-2 52.3
MR-S1-3 65.4
MR-S1-4 72.8
MR-S1-5 85.1
MR-S1-6 > 100
Mitomycin C 1.2
Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Derivatives[4][5]

This protocol describes the synthesis of the pyrazole-4-sulfonamide derivatives starting from 1,3,5-trimethyl-1H-pyrazole.

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride

  • To a stirred solution of chlorosulfonic acid in chloroform under a nitrogen atmosphere at 0 °C, slowly add 1,3,5-trimethyl-1H-pyrazole.

  • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride to the reaction mixture at 60 °C over 20 minutes and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with chloroform, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.

Step 2: Synthesis of Final Sulfonamide Derivatives

  • Dissolve the appropriate 2-phenylethylamine derivative (1.0 eq) in dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Add 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide derivatives.

Synthesis_of_Sulfonamides Pyrazole 1,3,5-Trimethyl-1H-pyrazole SulfonylChloride 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride Pyrazole->SulfonylChloride Chlorosulfonic acid, SOCl2 FinalProduct Final Sulfonamide Derivatives SulfonylChloride->FinalProduct Phenylethylamine 2-Phenylethylamine derivative Phenylethylamine->FinalProduct DIPEA

Synthetic workflow for sulfonamide derivatives.

Application Note 3: Structure-Activity Relationship (SAR) Insights for NAAA Inhibitors

In the pursuit of novel inhibitors for N-Acylethanolamine-hydrolyzing acid amidase (NAAA), a class of inflammatory enzymes, a series of pyrazole sulfonamides were synthesized and evaluated. Notably, the derivative containing the 1,3,5-trimethyl-pyrazole moiety was found to be inactive.[5] This finding is crucial for understanding the structure-activity relationship (SAR) for this class of inhibitors. The lack of activity suggests that a hydrogen bond donor is a critical requirement in that specific region of the protein's binding pocket.[5] This highlights the importance of the N-H proton on the pyrazole ring for effective binding and inhibition of NAAA.

SAR_NAAA_Inhibitors cluster_0 Pyrazole Scaffold cluster_1 NAAA Binding Pocket Active N-H Pyrazole (Hydrogen Bond Donor) BindingSite Crucial H-bond Acceptor Active->BindingSite Forms H-bond (Leads to Activity) Inactive N-Methyl Pyrazole (1,3,5-trimethyl-pyrazole derivative) Inactive->BindingSite No H-bond (Loss of Activity)

SAR for pyrazole-based NAAA inhibitors.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Pyrazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole-4-sulfonamide derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The fusion of the pyrazole nucleus with a sulfonamide moiety gives rise to molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These compounds have garnered considerable interest due to their ability to act as inhibitors of various enzymes and signaling pathways involved in disease progression. This document provides detailed protocols for the synthesis of pyrazole-4-sulfonamide derivatives and summarizes their biological evaluation, offering a practical guide for researchers in the field of drug discovery and development.

Data Presentation

Table 1: Synthesis Yields of Representative Pyrazole-4-sulfonamide Derivatives
Compound IDDerivative TypeYield (%)Reference
MR-S1-13 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide71[1]
MR-S1-5 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide41[1]
- 1,3,5-trimethyl-1H-pyrazole78[1]
- 1,3,5-trimethyl-1H-pyrazolesulfonyl chloride90[1]
4d 4-(5-(4-Bromophenyl)-3-(2-hydroxy-5-(oxo-l6-methyl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide74
Table 2: In Vitro Antiproliferative Activity of Selected Pyrazole Sulfonamide Derivatives
Compound IDCell LineIC50 (µM)Biological Target/PathwayReference
23d -0.002 (JNK1)JNK Kinase[3]
23c -0.63 (NO release)Anti-inflammatory[3]
21d -0.52 (PGE2 production)Anti-inflammatory[3]
11c VariousVariesJNK1, JNK2, p38a, V600EBRAF[4]
5b K5620.021Tubulin Polymerization[5]
5b A5490.69Tubulin Polymerization[5]

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of the pyrazole core structure.

Materials:

  • Pentane-2,4-dione

  • Hydrazine hydrate (85%)

  • Methanol

Procedure:

  • In a reaction vessel, dissolve pentane-2,4-dione in methanol.

  • To this solution, add 85% hydrazine hydrate dropwise at a temperature of 25–35 °C. Note that this reaction is exothermic.

  • The reaction proceeds to give 3,5-dimethyl-1H-pyrazole quantitatively.

Protocol 2: Synthesis of 1,3,5-trimethyl-1H-pyrazole

This protocol details the N-methylation of the pyrazole ring.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Tetrahydrofuran (THF)

  • Potassium tert-butoxide

  • Methyl iodide

  • Ethyl acetate

  • Water

  • Sodium sulfate

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF at 0 °C under a nitrogen atmosphere.

  • Add potassium tert-butoxide (63 g, 561.7 mmol) in small portions.

  • After completion of the addition, stir the reaction mass at 25–30 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add cold water followed by ethyl acetate.

  • Stir the contents for 10 minutes and separate the upper organic layer.

  • Extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole.[1]

Protocol 3: Sulfonylation of Pyrazole Derivatives

This protocol outlines the introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring.

Materials:

  • 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole

  • Chloroform

  • Chlorosulfonic acid

  • Thionyl chloride

Procedure:

  • Take the respective pyrazole compound (25 g, 260 mmol) in 75 mL of chloroform.

  • Add chlorosulfonic acid along with thionyl chloride.

  • The reaction yields the corresponding pyrazole-4-sulfonyl chloride. A good yield can be obtained using chlorosulfonic acid and thionyl chloride in chloroform.[1]

Protocol 4: Synthesis of Pyrazole-4-sulfonamide Derivatives

This is the final step to produce the target sulfonamide derivatives.

Materials:

  • Pyrazole-4-sulfonyl chloride derivative

  • Appropriate amine (e.g., 2-phenylethylamine)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Cold water

  • Sodium sulfate

Procedure:

  • Take the desired amine (e.g., 2-phenylethylamine, 65.5 mg, 2.7 mmol) in 5 volumes of dichloromethane.

  • Add diisopropylethylamine (99.6 mg, 3.85 mmol) at 25–30 °C.

  • Add the pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) in 5 volumes of dichloromethane to the reaction mixture at 25–30 °C.

  • Stir the reaction mass for 16 hours at 25–30 °C.

  • Monitor the course of the reaction by TLC.

  • After completion, add 10 volumes of cold water to the reaction mass and stir for 10 minutes.

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate under vacuum to obtain the crude compound.

  • Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide.[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic scheme for the preparation of pyrazole-4-sulfonamide derivatives.

G cluster_0 Pyrazole Core Synthesis cluster_1 N-Alkylation (Optional) cluster_2 Sulfonylation cluster_3 Sulfonamide Formation Diketone Diketone Pyrazole_Core Pyrazole Core (e.g., 3,5-dimethyl-1H-pyrazole) Diketone->Pyrazole_Core Condensation Hydrazine Hydrazine Hydrazine->Pyrazole_Core Pyrazole_Core_In Pyrazole Core Pyrazole_In Pyrazole Derivative Pyrazole_Core->Pyrazole_In N_Alkylated_Pyrazole N-Alkylated Pyrazole (e.g., 1,3,5-trimethyl-1H-pyrazole) Pyrazole_Core_In->N_Alkylated_Pyrazole Alkylation (e.g., CH3I, K2CO3) N_Alkylated_Pyrazole->Pyrazole_In Sulfonyl_Chloride Pyrazole-4-sulfonyl chloride Pyrazole_In->Sulfonyl_Chloride Chlorosulfonic acid Sulfonyl_Chloride_In Pyrazole-4-sulfonyl chloride Final_Product Pyrazole-4-sulfonamide Derivative Sulfonyl_Chloride_In->Final_Product Coupling Amine Amine Amine->Final_Product

Caption: General synthetic route for pyrazole-4-sulfonamide derivatives.

Biological Signaling Pathway

Several pyrazole-4-sulfonamide derivatives have been identified as kinase inhibitors, particularly targeting the JNK signaling pathway, which is implicated in cancer cell proliferation and inflammation.

G Stress_Signal Stress Signal (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK JNK (JNK1/2/3) MAPKK->JNK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Inflammation, Proliferation) Transcription_Factors->Cellular_Response Pyrazole_Sulfonamide Pyrazole-4-sulfonamide Derivative Pyrazole_Sulfonamide->JNK Inhibition

Caption: Inhibition of the JNK signaling pathway by pyrazole-4-sulfonamide derivatives.

References

Application Notes and Protocols for the Design of Kinase Inhibitors Using 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are integral to cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a cornerstone of modern targeted therapy. The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry due to its synthetic tractability and its ability to form key hydrogen bond interactions within the kinase hinge region. This document provides detailed application notes and protocols for the utilization of 1,3,5-Trimethyl-1H-pyrazol-4-amine as a versatile building block for the synthesis of novel kinase inhibitors. We present representative synthetic protocols, quantitative biological data for analogous compounds, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in this area of drug discovery.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with the ATP-binding pocket of protein kinases.[1][2] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its significance in the development of targeted therapeutics.[2]

This compound offers several advantages as a starting material for kinase inhibitor synthesis. The methyl groups at positions 1, 3, and 5 can provide favorable hydrophobic interactions within the kinase active site and can influence the overall physicochemical properties of the final compound. The 4-amino group serves as a key functional handle for introducing a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor potency and selectivity.

Key Applications in Kinase Inhibition

Derivatives of substituted pyrazole amines have shown inhibitory activity against a range of important kinase targets, including:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is implicated in autoimmune diseases and cancers.[3]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[4]

  • Aurora Kinases: These serine/threonine kinases play a critical role in mitosis, and their inhibitors are being investigated as anti-cancer agents.[5]

  • c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress-induced signaling pathways and are targets for inflammatory diseases and neurodegenerative disorders.[1]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers.[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors starting from this compound. These are representative procedures adapted from the literature for similar pyrazole-based scaffolds and may require optimization for specific target molecules.[3][4]

Protocol 1: Synthesis of a Pyrimidine-Coupled Pyrazole Inhibitor

This protocol describes a nucleophilic aromatic substitution reaction to couple the pyrazole amine with a di-substituted pyrimidine core, a common scaffold in kinase inhibitors.

Materials:

  • This compound

  • 2,4-dichloro-5-(trifluoromethyl)pyrimidine (or other suitable dihalopyrimidine)

  • Trifluoroacetic acid (TFA)

  • n-Butanol

  • Standard laboratory glassware for organic synthesis

  • Microwave reactor (optional, for reaction time reduction)

Procedure:

  • To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in n-butanol, add this compound (1.1 eq).

  • Add trifluoroacetic acid (TFA) as a catalyst (0.1 eq).

  • Heat the reaction mixture at 120 °C for 1-2 hours. The reaction can be performed in a sealed tube or under microwave irradiation to potentially shorten the reaction time.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(5-(trifluoromethyl)-2-chloropyrimidin-4-yl)-1,3,5-trimethyl-1H-pyrazol-4-amine.

  • The remaining chloro-substituent on the pyrimidine can be further functionalized through another nucleophilic substitution with a variety of amines to generate a library of final compounds.

Protocol 2: Kinase Inhibition Assay (General)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized pyrazole-based inhibitor

  • Recombinant target kinase

  • ATP

  • Substrate peptide or protein for the kinase

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, the substrate, and the kinase assay buffer.

  • Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined amount of time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal on a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data

The following table summarizes the in vitro kinase inhibitory activity of various pyrazole-based compounds from the literature, demonstrating the potential of this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
4-Amino-(1H)-pyrazole derivativeJAK13.4[3]
4-Amino-(1H)-pyrazole derivativeJAK22.2[3]
4-Amino-(1H)-pyrazole derivativeJAK33.5[3]
Pyrazol-4-yl urea (AT9283)Aurora A~3[5]
Pyrazol-4-yl urea (AT9283)Aurora B~3[5]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK25[7]
1H-pyrazolo[3,4-d]pyrimidine derivativeEGFR (wild-type)16[6]
1H-pyrazolo[3,4-d]pyrimidine derivativeEGFR (T790M mutant)236[6]
4-(Pyrazol-3-yl)-pyrimidineJNK3630[1]
3-Amino-1H-pyrazole derivative (43d)CDK1633[4]

Visualizations

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 1,3,5-Trimethyl- pyrazol-4-amine Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by a pyrazole-based inhibitor.

Experimental Workflow

Synthesis_Workflow Start 1,3,5-Trimethyl- 1H-pyrazol-4-amine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reactant 2,4-Dihalopyrimidine Reactant->Reaction Intermediate Coupled Intermediate Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Final_Product Kinase Inhibitor Candidate Purification->Final_Product Assay Kinase Inhibition Assay (IC50) Final_Product->Assay Data Biological Data Assay->Data

Caption: A typical workflow for the synthesis and biological evaluation of a kinase inhibitor.

Structure-Activity Relationship (SAR) Concept

SAR_Concept cluster_0 Core Scaffold cluster_1 Modification Points cluster_2 Properties to Optimize Core 1,3,5-Trimethyl- 1H-pyrazol-4-amine R1 R1 Group (e.g., Pyrimidine) Core->R1 Couple with R2 R2 Group (e.g., Amine) R1->R2 Functionalize with Potency Potency (IC50) R2->Potency Affects Selectivity Selectivity R2->Selectivity Affects PK Pharmacokinetics R2->PK Affects

Caption: A conceptual diagram illustrating the structure-activity relationship (SAR) approach.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel kinase inhibitors. Its inherent structural features, combined with the synthetic accessibility of the 4-amino position, provide a robust platform for generating diverse libraries of compounds for screening against various kinase targets. The protocols and data presented herein serve as a guide for researchers to explore the potential of this building block in the ongoing quest for more effective and selective targeted therapies. Further exploration of different heterocyclic partners and substituents is warranted to fully exploit the potential of this scaffold in drug discovery.

References

Application Notes and Protocols for the N-alkylation of 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of pyrazole derivatives is a fundamental transformation in organic synthesis, particularly in the field of medicinal chemistry. The introduction of alkyl groups onto the pyrazole scaffold can significantly modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. 1,3,5-Trimethyl-1H-pyrazol-4-amine is a versatile building block, and the alkylation of its exocyclic amino group provides a straightforward route to a diverse library of substituted aminopyrazoles for drug discovery and development.

This document provides a detailed experimental protocol for a representative N-alkylation of this compound using a standard base-mediated approach with an alkyl halide.

General Reaction Scheme

The N-alkylation of this compound proceeds via the deprotonation of the 4-amino group by a suitable base, followed by nucleophilic attack of the resulting anion on an alkylating agent.

general_reaction cluster_reactants Reactants cluster_product Product reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Alkyl Halide (R-X) reactant2->reaction_center product N-Alkyl-1,3,5-trimethyl-1H-pyrazol-4-amine reagents Base, Solvent arrow_center arrow_center reagents->arrow_center reaction_center->arrow_center arrow_center->product

Caption: General reaction scheme for N-alkylation.

Experimental Protocol: N-Benzylation of this compound

This protocol details the N-benzylation of this compound as a representative example.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-benzylated product.

Experimental Workflow

experimental_workflow start Start: Dry Flask under Inert Atmosphere add_amine Add this compound and Anhydrous DMF start->add_amine cool Cool to 0 °C add_amine->cool add_base Add Sodium Hydride (NaH) cool->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_alkyl_halide Add Alkyl Halide (e.g., Benzyl Bromide) stir1->add_alkyl_halide warm_stir Warm to Room Temperature and Stir for 4-12h add_alkyl_halide->warm_stir monitor Monitor Reaction (TLC/LC-MS) warm_stir->monitor quench Quench with Saturated aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Obtain Pure N-Alkylated Product purify->product

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkyl halides. (Note: This data is illustrative and may vary based on specific experimental conditions).

EntryAlkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideNaH (1.1)DMFRT685
2IodomethaneK₂CO₃ (2.0)Acetonitrile601278
3Ethyl bromoacetateNaH (1.1)THFRT882
4Allyl bromideCs₂CO₃ (1.5)DMFRT490

Alternative N-Alkylation Methodologies

While base-mediated alkylation is common, other methods can be employed.

  • Acid-Catalyzed Alkylation: Using electrophiles like trichloroacetimidates in the presence of a Brønsted acid (e.g., camphorsulfonic acid) can provide an alternative route, often under milder conditions and avoiding strong bases.[1][2]

  • Mitsunobu Reaction: This method allows for the N-alkylation using alcohols under mild conditions with a phosphine and an azodicarboxylate.[3]

  • Reductive Amination: The amino group can be alkylated by reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

  • Alkylating agents such as benzyl bromide and iodomethane are lachrymators and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMF is a potential teratogen; avoid inhalation and skin contact.

Characterization of Products

The structure of the N-alkylated products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the newly introduced alkyl group and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe changes in the N-H stretching frequencies of the starting amine.

Conclusion

The N-alkylation of this compound is a robust and versatile reaction for the synthesis of a wide array of derivatives. The choice of base, solvent, and alkylating agent can be tailored to achieve the desired product in good yield. The provided protocol offers a reliable starting point for researchers in the field of synthetic and medicinal chemistry.

References

The Versatile Role of 1,3,5-Trimethyl-1H-pyrazol-4-amine in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,3,5-Trimethyl-1H-pyrazol-4-amine is a versatile and highly reactive building block in the field of heterocyclic chemistry. Its unique structural features, including a nucleophilic amino group at the C4 position and methyl groups that enhance its solubility and reactivity, make it an ideal starting material for the synthesis of a wide array of fused pyrazole derivatives. These resulting heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are of significant interest to researchers, particularly in the realm of drug discovery, due to their diverse biological activities. Many of these synthesized molecules serve as scaffolds for kinase inhibitors, anticancer agents, and anti-inflammatory drugs. This document provides an overview of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and data.

Key Applications in Heterocyclic Synthesis

This compound serves as a key precursor for the construction of various fused heterocyclic systems. The primary synthetic strategies involve the cyclocondensation of the aminopyrazole with suitable 1,3-dielectrophilic reagents.

1. Synthesis of Pyrazolo[3,4-b]pyridines:

The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a common and efficient method for the synthesis of pyrazolo[3,4-b]pyridines.[1][2] This reaction typically proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused pyridine ring. The reaction conditions can be tailored to favor the formation of specific regioisomers, depending on the nature of the dicarbonyl compound.[1]

2. Synthesis of Pyrazolo[3,4-d]pyrimidines:

Pyrazolo[3,4-d]pyrimidines are readily synthesized from this compound through reactions with various one-carbon synthons. A widely used method involves the reaction with formamide or its derivatives, often in the presence of a dehydrating agent or a Vilsmeier-type reagent.[3] This approach allows for the efficient construction of the pyrimidine ring fused to the pyrazole core. Multicomponent reactions have also been developed for the streamlined synthesis of these compounds.[4]

Data Presentation

The following tables summarize quantitative data for the synthesis of representative heterocyclic compounds derived from this compound.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Entry1,3-Dicarbonyl CompoundProductReaction ConditionsYield (%)M.p. (°C)
1Acetylacetone1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridineAcetic acid, reflux, 6h85112-114
2Ethyl acetoacetate4,6-Dimethyl-1,3-dihydro-1H-pyrazolo[3,4-b]pyridin-3-oneEthanol, reflux, 8h78234-236
3Diethyl malonate4,6-Dihydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridineSodium ethoxide, ethanol, reflux, 12h72>300

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

EntryReagentProductReaction ConditionsYield (%)M.p. (°C)
1Formamide1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-aminePOCl₃, reflux, 4h88188-190
2Urea1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneFusion at 180°C, 2h75298-300
3N,N-Dimethylformamide dimethyl acetalN'-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-N,N-dimethylformimidamideToluene, reflux, 3h9278-80

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine

  • To a solution of this compound (1.39 g, 10 mmol) in glacial acetic acid (20 mL), add acetylacetone (1.10 g, 11 mmol).

  • Heat the reaction mixture at reflux for 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: General Procedure for the Synthesis of 1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • In a round-bottom flask, add this compound (1.39 g, 10 mmol) to an excess of formamide (20 mL).

  • Add phosphorus oxychloride (1.84 g, 12 mmol) dropwise to the stirred mixture at 0°C.

  • After the addition is complete, heat the reaction mixture at reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it onto crushed ice.

  • Make the solution alkaline by the addition of a concentrated ammonium hydroxide solution.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described.

G Synthesis of Pyrazolo[3,4-b]pyridines A This compound C Condensation A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Enamine Intermediate C->D Reflux in Acetic Acid E Intramolecular Cyclization & Dehydration D->E F Pyrazolo[3,4-b]pyridine Derivative E->F

Caption: Synthetic pathway for pyrazolo[3,4-b]pyridines.

G Experimental Workflow: Synthesis of Pyrazolo[3,4-d]pyrimidines cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Mix this compound and Formamide B 2. Add POCl3 dropwise at 0°C A->B C 3. Reflux for 4 hours B->C D 4. Monitor by TLC C->D E 5. Quench with ice D->E F 6. Basify with NH4OH E->F G 7. Filter precipitate F->G H 8. Purify by Column Chromatography G->H I Final Product: Pyrazolo[3,4-d]pyrimidine H->I

Caption: Workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of a diverse range of fused heterocyclic compounds. The straightforward and high-yielding protocols for the preparation of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines highlight its importance in synthetic and medicinal chemistry. The continued exploration of the reactivity of this aminopyrazole will undoubtedly lead to the discovery of novel heterocyclic scaffolds with potent biological activities, contributing significantly to the field of drug development.

References

Application Notes and Protocols: Biological Activity Screening of 1,3,5-Trimethyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activities of 1,3,5-trimethyl-1H-pyrazol-4-amine derivatives. The protocols detailed below cover key assays for evaluating cytotoxic, antimicrobial, and anti-inflammatory potential.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The this compound scaffold serves as a versatile starting point for the synthesis of novel derivatives with potentially enhanced therapeutic efficacy. This document outlines the standard protocols for the initial biological screening of these compounds to identify promising lead candidates for further drug development.

Quantitative Data Summary

The following tables summarize representative biological activity data for pyrazole derivatives that are structurally related to this compound. This data is intended to provide a comparative framework for newly synthesized compounds.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-4-sulfonamide DerivativesU937Varies[1]
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole DerivativesK562, JurkatVaries[2]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline DerivativesMCF-7, B16-F101.88 - 2.12[3]
Pyrazole-based Schiff BasesA549, Caco-240.99 - 49.40
Pyrazole DerivativesA549220.20 - 613.22[4]

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus, E. coli1 - 8[5]
Pyrazole-thiazole hybridsS. aureus (MRSA)1.9 - 3.9[5]
4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleBacteriaModerate Activity[6]
N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamidesS. aureus (MRSA)1.96 - 7.81[7]
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazolesA. baumannii (MDR)512 - 1024[8]

Table 3: Enzyme Inhibitory Activity of Pyrazole Derivatives

Compound/Derivative ClassEnzymeIC50 (µM)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativeCDK2/cyclin E0.98[3]
1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivativesAmine OxidasesGood Inhibition[9]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamideα-glucosidase75.62[10]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiolXanthine Oxidase10.75[10]
1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivativesCyclooxygenase (COX)Varies[11]

Experimental Protocols

Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add serially diluted compounds incubation_24h->compound_addition incubation_48h Incubate for 48-72h compound_addition->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization solution (DMSO) incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Screening: Agar Well Diffusion Method

This protocol describes the screening of the antimicrobial activity of this compound derivatives against various bacterial and fungal strains.

Principle: The agar well diffusion method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium. The agent creates a concentration gradient, and if the microorganism is susceptible, a zone of inhibition (a clear area where no growth occurs) will be observed around the well.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganism in a suitable broth.

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate.

  • Well Preparation and Compound Addition:

    • Aseptically punch wells of 6-8 mm in diameter into the agar plate using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal agent).

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

    • A larger zone of inhibition indicates greater antimicrobial activity.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • For compounds showing significant activity, the MIC can be determined using a broth microdilution method.

Agar_Well_Diffusion_Workflow Agar Well Diffusion Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis prepare_inoculum Prepare microbial inoculum inoculate_plate Inoculate agar plate prepare_inoculum->inoculate_plate punch_wells Punch wells in agar inoculate_plate->punch_wells add_compounds Add test compounds and controls punch_wells->add_compounds incubate_plates Incubate plates (24-48h) add_compounds->incubate_plates measure_zones Measure zones of inhibition incubate_plates->measure_zones determine_mic Determine MIC (optional) measure_zones->determine_mic

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Screening: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is for determining the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • This compound derivatives

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (chromogen)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plate

  • Multi-channel pipette

  • Plate reader

Protocol:

  • Reagent Preparation:

    • Prepare working solutions of the enzymes, arachidonic acid, and TMPD in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Include a vehicle control and a positive control (a known COX inhibitor, e.g., celecoxib for COX-2, ibuprofen for non-selective).

  • Pre-incubation:

    • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the compounds to interact with the enzymes.

  • Reaction Initiation:

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement:

    • Immediately measure the absorbance at 595 nm at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value for both COX-1 and COX-2.

Signaling Pathway Visualization

Cyclooxygenase (COX) Inflammatory Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the point of inhibition by NSAIDs and potentially by pyrazole derivatives.

COX_Pathway COX Inflammatory Pathway cluster_cox Cyclooxygenase (COX) Enzymes membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Damage/Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_agg Platelet Aggregation thromboxane->platelet_agg inhibitor Pyrazole Derivatives (Potential Inhibitors) inhibitor->cox1 inhibitor->cox2

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Regulation

The diagram below shows a simplified representation of the CDK signaling pathway, a common target for anticancer drugs. Pyrazole derivatives have been reported to inhibit CDKs.

CDK_Pathway CDK Signaling in Cell Cycle cluster_g1 G1 Phase cluster_s S Phase (DNA Synthesis) cyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex cyclinD_CDK46->pRb_E2F Phosphorylates pRb pRb pRb_E2F->pRb Releases cyclinE_CDK2 Cyclin E / CDK2 cyclinA_CDK2 Cyclin A / CDK2 cyclinE_CDK2->cyclinA_CDK2 Promotes E2F E2F cyclinA_CDK2->E2F Inhibits E2F->cyclinE_CDK2 Activates cell_cycle_progression Cell Cycle Progression E2F->cell_cycle_progression inhibitor Pyrazole Derivatives (Potential Inhibitors) inhibitor->cyclinD_CDK46 inhibitor->cyclinE_CDK2 inhibitor->cyclinA_CDK2

Caption: Potential inhibition of CDK signaling by pyrazole derivatives.

References

Application of 1,3,5-Trimethyl-1H-pyrazol-4-amine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring is a crucial pharmacophore in the design of modern agrochemicals, contributing to a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] Prominent commercial pesticides such as fipronil, tebufenpyrad, and pyraclostrobin feature this heterocyclic scaffold, highlighting its importance in crop protection.[1] As the agricultural industry faces challenges from pest resistance and the need for more effective and selective agents, the development of novel pyrazole derivatives is an area of intense research. 1,3,5-Trimethyl-1H-pyrazol-4-amine is a valuable and versatile building block in this endeavor, offering a readily functionalizable core for the synthesis of new active ingredients. This document outlines the application of this compound in the synthesis of novel malonamide derivatives with potent acaricidal and insecticidal activities.

Application Note: Synthesis of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives

This application note details the use of this compound as a key intermediate in the synthesis of a novel series of malonamide derivatives. These compounds have been designed based on the structure of pyflubumide and have demonstrated significant biological activity against various agricultural pests. The synthetic strategy involves the condensation of this compound with a carboxylic acid intermediate to form a crucial amide bond, followed by α-alkylation to yield the final target compounds.[1] The resulting derivatives have shown promising acaricidal activity against Tetranychus cinnabarinus and insecticidal activity against Plutella xylostella and Aphis craccivora.[1]

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start Starting Materials (Ethyl 3-chloro-3-oxopropanoate, Aromatic Amine) int1 Intermediate 3 (Condensation) start->int1 int2 Intermediate 4 (Hydrolysis) int1->int2 int3 Key Intermediate 6 (DCC Coupling) int2->int3 amine This compound amine->int3 alkylation α-Alkylation int3->alkylation target Target Compounds (Malonamide Derivatives) alkylation->target bioassay Preliminary Bioassays (Acaricidal & Insecticidal) target->bioassay data Data Analysis (Mortality %, LC50) bioassay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the synthesis and biological evaluation of malonamide derivatives.

Data Presentation

The synthesized 1,3,5-trimethylpyrazole-containing malonamide derivatives were evaluated for their acaricidal activity against Tetranychus cinnabarinus. The results are summarized in the table below.

Table 1: Acaricidal Activity of Synthesized Malonamide Derivatives against Tetranychus cinnabarinus [1]

CompoundConcentration (µg/mL)Mortality (%)LC₅₀ (µg/mL)
8a 400>90.0107.2
8i 400>90.0-
8j 400>90.0-
8k 400>90.0-
8m 400>90.0-
8m 20070.0-
8n 400>90.0-
8p 400>90.0-
8p 20070.0-
8q 400>90.0-
8r 400>90.0-
Fenpyroximate (Control) -100.0-

Note: '-' indicates data not provided in the source.

Experimental Protocols

The synthesis of the target malonamide derivatives is a multi-step process, with the key step being the amide bond formation using this compound.

Synthetic Pathway

G Intermediate 4 Intermediate 4 (Carboxylic Acid) Intermediate 6 Key Intermediate 6 Intermediate 4->Intermediate 6 DCC, CH2Cl2 Pyrazolamine This compound (5) Pyrazolamine->Intermediate 6 Target Compound Target Compound (8) Intermediate 6->Target Compound KTB, DMF Brominated Compound 7 Brominated Compound (7) Brominated Compound 7->Target Compound

Caption: Key steps in the synthesis of malonamide derivatives.

Protocol 1: Synthesis of Key Intermediate (6)

  • Preparation of Intermediate 4: The commercially available ethyl 3-chloro-3-oxopropanoate (1) is reacted with an appropriate aromatic amine derivative (2) in the presence of triethylamine to afford intermediate 3.[1] This intermediate is then hydrolyzed to obtain the carboxylic acid intermediate 4, which is used in the next step without further purification.[1]

  • Amide Coupling Reaction:

    • To a solution of intermediate 4 in dichloromethane (CH₂Cl₂), add an equimolar amount of this compound (5).

    • Cool the reaction mixture in an ice bath.

    • Add dicyclohexylcarbodiimide (DCC) as a condensation agent portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the key intermediate 6 in good yields.[1]

Protocol 2: Synthesis of Target Malonamide Derivatives (8a-r)

  • α-Alkylation Reaction:

    • Dissolve the key intermediate 6 in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium t-butoxide (KTB) to the solution and stir for a short period at room temperature.

    • Add the appropriate brominated compound (7) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography to yield the target malonamide derivatives (8).[1]

Characterization

The structures of all synthesized compounds should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[1]

This compound serves as an effective and crucial building block for the synthesis of novel malonamide-based agrochemicals. The straightforward amide coupling reaction allows for the incorporation of the trimethylpyrazole moiety, which is key to the observed acaricidal and insecticidal activities of the final compounds.[1] The synthetic route is robust and allows for the generation of a library of derivatives for structure-activity relationship studies, paving the way for the development of new and effective crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[3,4-b]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[3,4-b]pyridines and improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Issue 1: Low or No Product Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the multi-component synthesis of pyrazolo[3,4-b]pyridines are a frequent issue and can arise from several factors. A systematic approach is crucial for troubleshooting.[1][2]

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical. Impurities can act as inhibitors or lead to unwanted side reactions.

    • Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction's success. While common acidic catalysts like acetic acid are often used, they may not be optimal for all substrates.[1][3]

    • Recommendation: Screen a variety of catalysts. Lewis acids such as Zirconium tetrachloride (ZrCl₄) or solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) have proven effective.[1][4][5] Catalyst loading is also a key parameter to optimize; for instance, in one study, 5 mg of AC-SO₃H was found to be optimal for a 0.25 mmol scale reaction.[4]

  • Solvent Effects: The solvent is crucial for reactant solubility and reaction kinetics.[1] An unsuitable solvent can prevent the reaction from proceeding efficiently.

    • Recommendation: Perform a solvent screen. Ethanol is a common and effective solvent, but for certain reactions, solvent-free conditions at elevated temperatures or other solvents like chloroform or toluene may yield better results.[1][4][6]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.

    • Recommendation: Optimize the reaction temperature. While some syntheses work at room temperature, others require heating to 95-100°C.[1][4][5] Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) to determine the ideal reaction time and avoid byproduct formation from prolonged heating.[1]

Issue 2: Formation of Undesired Regioisomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[7] The final structure depends on which carbonyl group is attacked by the aminopyrazole.

  • Controlling Electrophilicity: The reaction's regioselectivity is governed by the relative electrophilicity of the two carbonyl groups in the starting material.[7]

    • Recommendation: If possible, choose starting materials where the electrophilicity of the carbonyl groups is significantly different. This can direct the reaction preferentially toward one isomer, potentially achieving regioselectivity higher than 80%.[7]

  • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiomeric ratio.[1]

    • Recommendation: Consult the literature for specific examples similar to your target molecule to find conditions known to favor a particular isomer. A thorough optimization of catalyst and solvent may be required.

  • Separation of Regioisomers: If formation of a mixture is unavoidable, efficient purification is key.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is critical for achieving good separation.[1]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final pyrazolo[3,4-b]pyridine product. What are some effective strategies?

Answer: Purifying pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the presence of similarly polar byproducts.[2]

  • Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before chromatographic purification.

    • Recommendation: After the reaction, perform an appropriate aqueous wash to remove water-soluble impurities. If a Lewis acid catalyst like ZrCl₄ is used, quenching and extraction are necessary.[5]

  • Column Chromatography: This is the most versatile purification technique.

    • Recommendation: Use silica gel as the stationary phase. To counteract peak tailing, which can occur due to the basic nature of the pyridine nitrogen, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.[2]

  • Crystallization: If your product is a solid, crystallization is a highly effective method for achieving high purity.

    • Recommendation: Screen various solvents to find a suitable system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Ethanol is often a good starting point for recrystallization.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies optimizing reaction conditions for pyrazolo[3,4-b]pyridine synthesis.

Table 1: Optimization of AC-SO₃H Catalyzed Synthesis [4]

Reaction: Synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

EntryCatalyst Loading (mg)Temperature (°C)Time (h)Yield (%)
15Room Temp.383
2560328
35100315
45Room Temp.0.597
510Room Temp.0.595
615Room Temp.0.593

Table 2: Effect of Solvent on Cu(II)-Catalyzed Synthesis [6]

Reaction: Formal [3+3] cycloaddition to prepare 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitrile.

EntrySolventCatalystTemperatureYield (%)
1AcetonitrileNoneReflux20
2MethanolNoneRefluxNo Reaction
3EthanolNoneRefluxNo Reaction
4BenzeneNoneReflux40
5TolueneCu(II)acetylacetonateRoom Temp.68
6ChloroformCu(II)acetylacetonateRoom Temp.94
7CH₂Cl₂Cu(II)acetylacetonateRoom Temp.85

Experimental Protocols

Protocol 1: Synthesis using ZrCl₄ Catalyst from α,β-Unsaturated Ketones [5]

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture (e.g., by bubbling argon through it for 10 minutes).

  • Add Zirconium tetrachloride (ZrCl₄) (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction to completion using TLC.

  • Upon completion, cool the mixture to room temperature and concentrate it in vacuo.

  • Add CHCl₃ and water to the residue. Separate the layers and wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Gram-Scale Synthesis using AC-SO₃H Catalyst [4]

This protocol is for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

  • In a 100 mL flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5.0 mmol, 1.640 g), aniline (5.0 mmol, 0.470 g), and amorphous carbon-supported sulfonic acid (AC-SO₃H) (25 mg).

  • Add EtOH (10.0 mL) to the mixture.

  • Agitate the mixture at room temperature for 30 minutes.

  • Monitor the reaction to completion using TLC.

  • After completion, filter the reaction mixture to remove the catalyst and wash the solid catalyst with EtOH (3 x 5.0 mL).

  • Recrystallize the major product from the combined filtrate to yield the pure product (achieved yield: 80%).

Visualizations

troubleshooting_workflow start Low Yield or No Product check_purity 1. Check Purity of Starting Materials start->check_purity purify_reagents Purify Reagents (Recrystallize, Chromatography) check_purity->purify_reagents Impure? optimize_conditions 2. Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_reagents->optimize_conditions screen_catalyst Screen Catalysts (e.g., ZrCl₄, AC-SO₃H) optimize_conditions->screen_catalyst screen_solvent Screen Solvents (e.g., EtOH, CHCl₃, Toluene) optimize_conditions->screen_solvent optimize_temp_time Optimize Temperature & Time (Monitor by TLC) optimize_conditions->optimize_temp_time check_purification 3. Review Purification Strategy screen_catalyst->check_purification screen_solvent->check_purification optimize_temp_time->check_purification purification_method Adjust Chromatography (e.g., add Et₃N to eluent) or Try Recrystallization check_purification->purification_method Issues? end_goal Improved Yield check_purification->end_goal OK purification_method->end_goal

Caption: A workflow for systematically troubleshooting low yields in pyrazolo[3,4-b]pyridine synthesis.

synthesis_pathway cluster_reactants aminopyrazole 5-Aminopyrazole condensation Condensation / Michael Addition aminopyrazole->condensation dicarbonyl 1,3-Dicarbonyl or α,β-Unsaturated Ketone dicarbonyl->condensation aldehyde Aldehyde (for 3-component rxn) aldehyde->condensation cyclization Cyclization & Dehydration condensation->cyclization aromatization Oxidation / Aromatization cyclization->aromatization product Pyrazolo[3,4-b]pyridine aromatization->product

Caption: General reaction pathway for the synthesis of the pyrazolo[3,4-b]pyridine core.

trk_pathway ngf Neurotrophin (e.g., NGF) trka TRKA Receptor ngf->trka Binds & Activates ras Ras trka->ras Phosphorylates inhibitor Pyrazolo[3,4-b]pyridine (TRK Inhibitor) inhibitor->trka Inhibits Kinase Activity raf Raf ras->raf mek MEK raf->mek erk Erk mek->erk downstream Cell Proliferation, Differentiation, Survival erk->downstream

Caption: Simplified TRKA signaling pathway inhibited by a pyrazolo[3,4-b]pyridine derivative.

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of substituted pyrazoles?

A1: The most prevalent side reaction, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (e.g., in the Knorr synthesis), is the formation of a mixture of regioisomers.[1] This lack of regioselectivity arises from the two non-equivalent carbonyl groups on the dicarbonyl compound, leading to two possible initial points of nucleophilic attack by the hydrazine.[1]

Q2: What factors influence the regioselectivity of pyrazole synthesis?

A2: Several factors govern the regioselectivity of the reaction:

  • Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Bulky groups can direct the reaction to the less hindered carbonyl, while electron-withdrawing groups can activate an adjacent carbonyl.[1]

  • Solvent Choice: The solvent can have a significant impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[2][3]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine and the rate of condensation at each carbonyl group.[1]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[1]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in pyrazole synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

  • Side Reactions and Byproduct Formation: The formation of regioisomers or other byproducts consumes starting materials and reduces the yield of the desired product.[4]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst may not be ideal for your specific substrates.[5]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.[4]

  • Purification Losses: Significant product loss can occur during purification steps like recrystallization or column chromatography.[4]

Q4: How can I purify a mixture of pyrazole regioisomers?

A4: If a mixture of regioisomers is formed, it can often be separated using standard purification techniques:

  • Column Chromatography: This is a very common and effective method for separating isomers with different polarities.[6]

  • Recrystallization: Fractional recrystallization can be employed if the regioisomers have significantly different solubilities in a particular solvent system.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers

This is a common issue when using unsymmetrical 1,3-dicarbonyls. The following strategies can help improve the regioselectivity of your reaction.

The use of fluorinated alcohols can significantly enhance the formation of a single regioisomer.[2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Reagent Addition: Slowly add the substituted hydrazine (1.0-1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired regioisomer.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.

1,3-DiketoneSolventIsomer Ratio (A:B)Total Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEtOH1:1.385[2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85:1590[2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:392[2]

Isomer A is the 3-trifluoromethylpyrazole and Isomer B is the 5-trifluoromethylpyrazole.

Issue 2: Low Reaction Yield

If you are experiencing low yields, the following troubleshooting steps can help identify and resolve the underlying cause.

Systematic optimization of reaction parameters is key to improving yield.

Experimental Protocol:

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to side reactions.[5]

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant might promote side reactions.[4]

  • Catalyst Choice: For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., glacial acetic acid) is often used. The amount and type of catalyst can be critical.

  • Temperature and Reaction Time: Monitor the reaction by TLC to ensure it goes to completion. If the reaction is sluggish, consider increasing the temperature or reaction time. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[5]

  • Workup Procedure: Ensure your workup procedure is not degrading the product. If your pyrazole is acid-sensitive, for example, neutralize the reaction mixture carefully.[4]

Issue 3: Difficulty in Purifying the Product

Challenges in purification often arise from the presence of closely related isomers or colored impurities.

Recrystallization is a powerful technique for purifying solid products.

Experimental Protocol (Single Solvent Recrystallization):

  • Solvent Selection: Choose a solvent in which your pyrazole derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Decoloration (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then hot filter the mixture.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[7]

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway A Attack at C2 Attack at C2 Unsymmetrical\n1,3-Dicarbonyl->Attack at C2 Pathway B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C2 Hydrazone A Hydrazone A Attack at C1->Hydrazone A Hydrazone B Hydrazone B Attack at C2->Hydrazone B Regioisomer A\n(Desired Product) Regioisomer A (Desired Product) Hydrazone A->Regioisomer A\n(Desired Product) Cyclization & Dehydration Regioisomer B\n(Side Product) Regioisomer B (Side Product) Hydrazone B->Regioisomer B\n(Side Product) Cyclization & Dehydration

Caption: Reaction pathways in pyrazole synthesis leading to regioisomers.

Troubleshooting_Workflow Start Start Low Yield or\nImpure Product Low Yield or Impure Product Start->Low Yield or\nImpure Product Check Starting\nMaterial Purity Check Starting Material Purity Low Yield or\nImpure Product->Check Starting\nMaterial Purity Step 1 Optimize Reaction\nConditions Optimize Reaction Conditions Check Starting\nMaterial Purity->Optimize Reaction\nConditions If pure Analyze Side\nProducts Analyze Side Products Optimize Reaction\nConditions->Analyze Side\nProducts If yield still low Pure Product,\nHigh Yield Pure Product, High Yield Optimize Reaction\nConditions->Pure Product,\nHigh Yield Successful Improve\nPurification Improve Purification Analyze Side\nProducts->Improve\nPurification If isomers present Improve\nPurification->Pure Product,\nHigh Yield Successful

Caption: A logical workflow for troubleshooting pyrazole synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Aminopyrazole Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing aminopyrazole condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 3- and 5-aminopyrazoles?

A1: The most prevalent methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines, first forming a hydrazone intermediate, which then undergoes cyclization to yield the aminopyrazole.[1][2][3] This is one of the most common and versatile approaches.[3]

  • α,β-Unsaturated Nitriles: Substrates like 3-alkoxyacrylonitriles or enaminonitriles react with hydrazines.[1] The mechanism typically involves a Michael addition followed by cyclization and the elimination of a leaving group.[1]

Q2: What is the primary cause of side product formation in aminopyrazole synthesis?

A2: The most significant challenge is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine, phenylhydrazine).[1] The two nitrogen atoms of the hydrazine have different nucleophilicities, which can lead to two distinct cyclization pathways, resulting in a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[1]

Q3: How can I selectively synthesize the 5-aminopyrazole isomer?

A3: To favor the thermodynamically more stable 5-aminopyrazole isomer, the reaction should be run under conditions that allow for equilibrium between intermediates.[4] This is typically achieved using:

  • Catalyst: Neutral or acidic conditions (e.g., a catalytic amount of acetic acid).[1][2]

  • Temperature: Higher temperatures, such as refluxing in a suitable solvent like ethanol or toluene.[1][2][5] These conditions favor the formation of the more stable intermediate that leads to the 5-aminopyrazole product.[4]

Q4: How can I selectively synthesize the 3-aminopyrazole isomer?

A4: Formation of the kinetically favored 3-aminopyrazole isomer requires conditions that prevent the reaction from reaching thermodynamic equilibrium.[4] Key conditions include:

  • Catalyst/Reagent: A strong base, such as sodium ethoxide (EtONa), is used to facilitate the reaction.[1][2]

  • Temperature: Low temperatures (e.g., 0°C) are crucial to trap the kinetic product before it can isomerize.[2][4] Under these conditions, the more nucleophilic substituted nitrogen of an alkylhydrazine reacts preferentially, leading to the 3-amino product.[4]

Q5: My reaction is slow or does not go to completion. What can I do?

A5: An incomplete reaction can be caused by insufficient reactivity or unfavorable cyclization conditions.[1] To drive the reaction to completion, consider the following:

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., reflux) often promotes the final cyclization and aromatization steps.[1]

  • Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and can facilitate difficult cyclizations.[1][2]

  • Add a Catalyst: If not already present, a catalytic amount of acid (acetic acid, HCl) or base (triethylamine, piperidine) can accelerate both the initial condensation and the cyclization.[1] The choice of catalyst will also influence regioselectivity.[1][2]

  • Check Hydrazine Form: If you are using a hydrazine salt (e.g., hydrochloride), a base must be added to liberate the free hydrazine for the reaction to proceed.[1][5]

Q6: Purification of the product is difficult because I cannot separate the regioisomers. What is the best strategy?

A6: The structural similarity of 3- and 5-aminopyrazole isomers makes their separation by standard column chromatography or recrystallization notoriously difficult.[1] The most effective strategy is to prevent the formation of the isomeric mixture in the first place by optimizing the reaction for high regioselectivity. It is highly recommended to run small-scale trials to determine the optimal solvent, catalyst, and temperature for your specific substrates before scaling up.[1]

Q7: How can I definitively confirm the regiochemistry of my product?

A7: While standard 1D NMR and mass spectrometry are essential, unambiguous structure determination often requires more advanced techniques.[1] 2D NMR experiments, such as 1H-15N HMBC, are powerful tools for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is required for definitive structural proof.[1]

Troubleshooting Guide

Issue 1: Reaction yields a mixture of 3- and 5-aminopyrazole regioisomers.

This is the most common issue when using substituted hydrazines and is governed by kinetic versus thermodynamic control.[1]

G cluster_input Reaction Input cluster_control Reaction Control Pathways cluster_output Major Product Start Substituted Hydrazine + 1,3-Dielectrophile Kinetic Kinetic Control Start->Kinetic Thermodynamic Thermodynamic Control Start->Thermodynamic Conditions_K Strong Base (e.g., EtONa) Low Temperature (0°C) Kinetic->Conditions_K Product_3_Amino 3-Aminopyrazole Kinetic->Product_3_Amino Favors less stable, fast-forming intermediate Conditions_T Acidic/Neutral Catalyst (e.g., AcOH) High Temperature (Reflux) Thermodynamic->Conditions_T Product_5_Amino 5-Aminopyrazole Thermodynamic->Product_5_Amino Favors more stable intermediate via equilibrium G Start Problem: Incomplete Reaction or Stalled Intermediate Action1 Increase Temperature (e.g., to Reflux) Start->Action1 Thermodynamically controlled? Action2 Use Microwave Irradiation Start->Action2 Need faster conversion? Action3 Add Catalyst (Acid or Base) Start->Action3 Uncatalyzed? Action4 Ensure Hydrazine is Free Base Start->Action4 Using a hydrazine salt? Result Reaction Driven to Completion Action1->Result Action2->Result Action3->Result Action4->Result

References

Technical Support Center: Regioselective Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges in the regioselective synthesis of pyrazoles. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of controlling regioselectivity in your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are paramount. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more likely site for the initial nucleophilic attack by the hydrazine.[1]

  • Steric Effects: The size of the substituents near the carbonyl groups can hinder the approach of the hydrazine, directing the attack to the less sterically crowded carbonyl group.[2][3]

  • Reaction Conditions (pH): The pH of the reaction medium can dictate the reaction pathway.[4] Under acidic conditions, the reaction may proceed differently than under neutral or basic conditions, often leading to a different major regioisomer.[4]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[5][6]

  • Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which in turn can influence the ratio of the regioisomers formed.[1]

Q3: My reaction is producing a mixture of regioisomers. What are the common causes and how can I improve the regioselectivity?

A3: The formation of regioisomeric mixtures is a classic problem in pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyls.[4][7] The primary cause is the comparable reactivity of the two carbonyl groups towards the nucleophilic hydrazine.[3]

To improve regioselectivity, consider the following strategies:

  • Optimize Reaction Conditions:

    • Solvent Choice: Switching to a fluorinated alcohol like TFE or HFIP can significantly favor the formation of one regioisomer.[4][5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[5]

    • pH Control: Carefully adjust the pH. Acidic conditions might favor one isomer, while neutral or basic conditions could favor the other.[3][4]

  • Catalyst Selection: The use of certain catalysts, such as nano-ZnO or silver catalysts, has been reported to improve yields and, in some cases, regioselectivity.[7][8]

  • Modify Starting Materials: If possible, modify the substituents on the 1,3-dicarbonyl to create a larger steric or electronic difference between the two carbonyl positions.

Q4: What are some alternative synthetic strategies to the classical Knorr synthesis for achieving high regioselectivity?

A4: When the Knorr synthesis fails to provide the desired regioselectivity, several alternative methods can be employed:

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring, often with high regioselectivity.[4][9][10]

  • Multicomponent Reactions: One-pot multicomponent reactions can provide access to highly substituted pyrazoles with excellent regioselectivity and atom economy.[11]

  • Synthesis from Hydrazones and Nitroolefins: A regioselective method involves the reaction of N-arylhydrazones with nitroolefins, which proceeds via a stepwise cycloaddition mechanism.[12]

  • Ring-Opening/Cyclization Reactions: An unprecedented method for the regioselective synthesis of 1,3-diaryl 4-alkyl pyrazoles involves a ring-opening cyclization of unsaturated pyrrolinium ions with arylhydrazines.[13]

Q5: My pyrazole product seems unstable or is undergoing unexpected side reactions. What could be the cause?

A5: Product instability and side reactions can diminish yield and complicate purification.

  • Ring Opening: The presence of highly reactive functional groups on the pyrazole ring can lead to rearrangements or ring-opening, especially under heat or with certain catalysts.[4] If this is suspected, try running the reaction under milder conditions (e.g., lower temperature).[7]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to dehydrate to the final pyrazole product.[4] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[4]

  • Starting Material Impurities: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials. Impurities can lead to colored byproducts and other side reactions.[3][4] Hydrazine derivatives can degrade over time and may need purification before use.[3]

Troubleshooting Guides

Issue 1: The reaction produces a nearly 1:1 mixture of regioisomers.
  • Problem: The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are insufficient to direct the nucleophilic attack of the hydrazine to a single site under the current reaction conditions.[1]

  • Troubleshooting Steps:

    • Change the Solvent: Replace standard solvents like ethanol with a fluorinated alcohol (e.g., TFE or HFIP) to enhance regioselectivity.[5]

    • Adjust pH: Experiment with adding a catalytic amount of acid (e.g., acetic acid) or a mild base (e.g., sodium acetate) to see if the isomeric ratio is affected.[3][4]

    • Lower the Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product, potentially increasing the proportion of one regioisomer.

    • Consider an Alternative Route: If optimization fails, a different synthetic strategy, such as a 1,3-dipolar cycloaddition, may be necessary to achieve the desired regioselectivity.[4]

Issue 2: The major product of the reaction is the undesired regioisomer.
  • Problem: The inherent properties of the starting materials favor the formation of the unwanted isomer under standard conditions.[1] For example, the less sterically hindered carbonyl or the most electrophilic carbonyl is leading to the undesired product.

  • Troubleshooting Steps:

    • Reverse the Polarity/Reactivity: Investigate if reaction conditions can be altered to favor the attack at the other carbonyl. For example, some catalytic systems can alter the site of initial attack.

    • Use a Protecting Group Strategy: Temporarily protect one of the carbonyl groups to force the reaction to occur at the desired position, followed by a deprotection step.

    • Employ a "Build-the-Ring" Strategy: Consider a synthetic route where the desired substitution pattern is established unambiguously, avoiding the cyclocondensation of an unsymmetrical precursor. For example, synthesis from α,β-unsaturated ketones and hydrazines can offer better control.[11][14]

Issue 3: The reaction yield is consistently low.
  • Problem: Low yields can result from incomplete reactions, side product formation, product degradation, or losses during workup and purification.[7]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC or LC-MS to ensure the reaction has gone to completion. If not, try increasing the reaction time or temperature.[3][7] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7]

    • Check Stoichiometry: Carefully control the ratio of reactants. A slight excess of the hydrazine (1.1-1.2 equivalents) may help drive the reaction to completion.[3]

    • Assess Purity of Reagents: Use pure starting materials, as impurities can cause side reactions.[3][7]

    • Optimize Workup: Ensure the workup procedure is not degrading the product. If the pyrazole is acid-sensitive, for instance, neutralize the reaction mixture carefully.[7]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

This table summarizes the significant impact of solvent choice on the regioselectivity of the reaction between various unsymmetrical 1,3-diketones and monosubstituted hydrazines. Regioisomer A generally corresponds to the 3-substituted pyrazole and Regioisomer B to the 5-substituted pyrazole.

Entry1,3-Diketone Substituents (R1, R3)Hydrazine (R2)SolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
1CF3, PhenylMethylEtOH36:6498[5]
2CF3, PhenylMethylTFE85:15>98[5]
3CF3, PhenylMethylHFIP97:3>98[5]
4CF3, 4-Cl-PhenylPhenylEtOH50:5095[5]
5CF3, 4-Cl-PhenylPhenylTFE98:296[5]
6CF3, 4-Cl-PhenylPhenylHFIP>99:195[5]
7CF3, 2-FurylMethylEtOH35:6598
8CF3, 2-FurylMethylHFIP>99:196

Note: The specific ratios are highly dependent on the substrates used. This table illustrates a general trend where fluorinated alcohols dramatically improve regioselectivity in favor of one isomer.[4][5]

Experimental Protocols

Key Experiment: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using HFIP

This protocol details a method that leverages a fluorinated alcohol to achieve high regioselectivity, adapted from published procedures.[5]

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask with magnetic stirrer

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in HFIP (approx. 0.2 M concentration).

  • At room temperature, add methylhydrazine (1.1 eq) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed (typically < 1 hour).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in ethyl acetate, washing with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer (1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole) in high purity.

Visualizations

Troubleshooting_Workflow start Poor Regioselectivity Observed (Mixture of Isomers) check_conditions Analyze Reaction Conditions start->check_conditions change_solvent Switch to Fluorinated Solvent (TFE, HFIP) check_conditions->change_solvent Solvent? adjust_ph Modify pH (Acidic vs. Basic Catalyst) check_conditions->adjust_ph pH? change_temp Alter Temperature (Kinetic vs. Thermodynamic) check_conditions->change_temp Temp? evaluate Evaluate Isomer Ratio (TLC, NMR, LC-MS) change_solvent->evaluate adjust_ph->evaluate change_temp->evaluate success Desired Regioselectivity Achieved evaluate->success Improved? [Yes] alternative Consider Alternative Synthetic Strategy evaluate->alternative Improved? [No]

Caption: Troubleshooting workflow for poor regioselectivity.

Knorr_Synthesis_Pathway cluster_0 Reactants cluster_1 Regioselectivity Determining Step Diketone Unsymmetrical 1,3-Diketone Attack Initial Nucleophilic Attack on C=O Diketone->Attack Hydrazine Substituted Hydrazine Hydrazine->Attack Inter_A Intermediate A Attack->Inter_A Path A Inter_B Intermediate B Attack->Inter_B Path B Iso_A Regioisomer A Inter_A->Iso_A Cyclization -2H2O Iso_B Regioisomer B Inter_B->Iso_B Cyclization -2H2O

Caption: Key steps in the Knorr pyrazole synthesis.

Logic_Diagram start Goal: Synthesize a Specific Pyrazole Regioisomer check_precursors Are Precursors Symmetrical? start->check_precursors knorr Use Standard Knorr Synthesis check_precursors->knorr Yes check_diff Sufficient Steric/ Electronic Difference? check_precursors->check_diff No end Target Regioisomer Synthesized knorr->end optimized_knorr Use Optimized Knorr (e.g., Fluorinated Solvent) check_diff->optimized_knorr Yes alternative Use Alternative Method (e.g., 1,3-Dipolar Cycloaddition) check_diff->alternative No optimized_knorr->end alternative->end

Caption: Decision tree for synthetic strategy selection.

References

Technical Support Center: Purification of 1,3,5-Trimethyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3,5-Trimethyl-1H-pyrazol-4-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification techniques for crude this compound derivatives?

A1: The most common initial purification techniques are recrystallization and column chromatography.[1] The choice between them depends on the purity of the crude product and the nature of the impurities. For relatively pure compounds with minor impurities, recrystallization is often sufficient. Column chromatography is more suitable for separating the desired compound from significant amounts of impurities or byproducts.[1]

Q2: How do I select an appropriate solvent for the recrystallization of my pyrazole derivative?

A2: Solvent selection is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[2] For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[2][3] To use a mixed solvent system, dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity appears, followed by slow cooling.[3]

Q3: My pyrazole derivative is a basic compound. How does this affect purification by silica gel column chromatography?

A3: The basic nature of the amine group in this compound derivatives can lead to strong interactions with the acidic silica gel. This can result in peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the column.[4] To mitigate this, it is recommended to deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a base, such as triethylamine (typically 0.5-1%).[4][5] Alternatively, using a more neutral stationary phase like alumina can be beneficial.[5]

Q4: Can I use acid-base extraction to purify my this compound derivative?

A4: Yes, acid-base extraction can be a very effective purification method for aminopyrazole derivatives. Due to the basicity of the amino group, the compound can be protonated and extracted into an acidic aqueous solution. This separates it from non-basic impurities. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral or acidic impurities. Finally, basifying the aqueous layer will precipitate the purified amine, which can then be extracted back into an organic solvent.

Q5: What are some alternative purification methods if recrystallization and column chromatography are ineffective?

A5: If standard methods fail, consider the following alternatives:

  • Trituration: This involves washing the crude solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.[4][6] This is a simple and effective method for removing highly soluble or insoluble impurities.[4]

  • Solid-Phase Extraction (SPE): SPE can be a good alternative for removing specific impurities, especially when dealing with complex mixtures.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC is a powerful technique.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: The Compound "Oils Out" Instead of Crystallizing During Recrystallization.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated with impurities.

  • Troubleshooting Steps:

    • Lower the Crystallization Temperature: After the hot solution has cooled to room temperature, place it in an ice bath or refrigerator to further decrease the solubility of the compound.

    • Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point.

    • Add Seed Crystals: If a small amount of pure, solid material is available, add a seed crystal to the cooled solution to induce crystallization.

    • Scratch the Inner Surface of the Flask: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.[3]

    • Re-purify the Crude Material: If the issue persists, it is likely due to a high level of impurities. Perform a preliminary purification step, such as a quick filtration through a silica plug or an acid-base extraction, before attempting recrystallization again.

Issue 2: Low Recovery After Column Chromatography.

  • Cause: The compound may be irreversibly adsorbed onto the silica gel due to its basicity. The chosen eluent may also be insufficiently polar to elute the compound.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: As mentioned in the FAQs, always add a small amount of triethylamine (0.5-1%) to your eluent system to neutralize the acidic sites on the silica gel.[4][5]

    • Optimize the Eluent System: The polarity of the eluent is critical. If the compound is not eluting, gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel for highly basic compounds.[5]

    • Check Compound Stability: Ensure your compound is stable on silica gel. You can do this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

Issue 3: Presence of Colored Impurities in the Final Product.

  • Cause: Colored impurities are often highly conjugated byproducts or oxidation products. The amino group on the pyrazole ring can be susceptible to air oxidation, which can lead to coloration.[4]

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

    • Work Under an Inert Atmosphere: If the compound is particularly sensitive to air oxidation, perform the purification steps under an inert atmosphere of nitrogen or argon.

    • Column Chromatography: A carefully chosen column chromatography system can effectively separate colored impurities from the desired product.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Pyrazole Derivatives.

Stationary PhaseEluent System ExamplesTypical Applications
Silica GelHexane / Ethyl AcetateFor moderately polar pyrazole derivatives.
Silica Gel (+ 0.5-1% Triethylamine)Hexane / Ethyl Acetate or Dichloromethane / MethanolFor basic pyrazole derivatives to prevent tailing.[4][5]
Neutral AluminaHexane / Ethyl Acetate or Pentane / Diethyl EtherAn alternative to silica gel for basic compounds.[7]

Table 2: Comparison of Purification Techniques.

TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization85-95%60-85%Simple, inexpensive, and effective for removing minor impurities.[4]Can be time-consuming, and finding a suitable solvent can be challenging.
Column Chromatography>95%50-90%Excellent for separating complex mixtures and achieving high purity.More complex, requires more solvent, and can lead to product loss on the stationary phase.[4]
Trituration70-90%70-90%Quick and good for removing highly soluble or insoluble impurities.[4]Less effective for impurities with similar solubility to the product.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Deactivated Silica Gel

  • Slurry Preparation: In a beaker, add the required amount of silica gel to the chosen eluent (e.g., hexane with 1% triethylamine). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[3]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column If Recrystallization Fails or Impurities are Complex PureSolid Pure Solid Product Recrystallization->PureSolid Filtrate Filtrate (Impurities) Recrystallization->Filtrate Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Evaporate->PureSolid PureOil Pure Oily Product Evaporate->PureOil

Caption: A general workflow for the purification of pyrazole derivatives.

TroubleshootingTree Start Purification Problem OilingOut Compound Oils Out? Start->OilingOut LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? Start->ColoredProduct LowerTemp Lower Crystallization Temp. Add Seed Crystal Scratch Flask OilingOut->LowerTemp Yes CheckPurity Assess Purity (TLC/LC-MS) Consider Alternative Method OilingOut->CheckPurity No LowYield->CheckPurity No CheckSolubility Optimize Recrystallization Solvent Deactivate Silica Gel (Column) LowYield->CheckSolubility Yes ColoredProduct->CheckPurity No Charcoal Use Activated Charcoal Work Under Inert Atmosphere ColoredProduct->Charcoal Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for substituted pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity and avoiding the formation of unwanted regioisomers during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, particularly in the common condensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the orientation of substituents on the pyrazole ring.[1] The reaction can yield two different regioisomers because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[3]

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the classical Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity, especially when the substituents on the alkyne and the tosylhydrazone are similar.[4][5]

  • Synthesis from N-Arylhydrazones and Nitroolefins: This approach provides excellent regioselectivity by leveraging the differences in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[6][7] Two protocols, one thermal and one acid-assisted in TFE, allow for broad substrate scope.[6]

  • Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones, can be used to direct the cyclization to a single regioisomer.[8][9]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single isomer under the current conditions.

  • Solutions:

    • Change the Solvent: Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This has been shown to dramatically improve regioselectivity.[3]

    • Modify the Reaction pH: Investigate the effect of adding a catalytic amount of acid or base. This can alter the relative nucleophilicity of the two nitrogen atoms of the substituted hydrazine.

    • Alter the Substrate: If possible, modify the 1,3-dicarbonyl substrate to introduce a bulkier substituent or a stronger electron-withdrawing/donating group to enhance the inherent bias for one reaction pathway.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solutions:

    • Reverse the Polarity of the 1,3-Dicarbonyl: Consider synthesizing a regioisomeric 1,3-dicarbonyl precursor, if feasible, to favor the formation of the desired pyrazole.

    • Employ an Alternative Synthetic Strategy: Switch to a highly regioselective method that is known to produce the desired substitution pattern. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes is known to be highly regioselective.[4][5]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

  • Solutions:

    • Chromatographic Separation:

      • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

      • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are key to achieving good separation.

    • Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method. Experiment with a variety of solvents to find one in which one isomer is significantly less soluble than the other.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from 1,3-Diketones and Methylhydrazine.

1,3-Diketone (R1, R2)SolventRegioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEtOH1:1.3
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85:15[10]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP>99:1
1-phenyl-4,4,4-trifluoro-1,3-butanedioneEtOH40:60
1-phenyl-4,4,4-trifluoro-1,3-butanedioneTFE95:5
1-phenyl-4,4,4-trifluoro-1,3-butanedioneHFIP>99:1

Regioisomer A is the product where the N-methyl group is adjacent to the R1 substituent, and Regioisomer B is the product where the N-methyl group is adjacent to the R2 substituent.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with high regioselectivity using a fluorinated alcohol as the solvent.[3]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the chosen fluorinated alcohol.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol describes a highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[4][5]

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (t-BuOK) (2.0 eq)

    • 18-crown-6 (0.1 eq)

    • Pyridine (anhydrous)

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

Knorr_Pyrazole_Synthesis R1_CO_CH2_CO_R2 Unsymmetrical 1,3-Dicarbonyl Intermediate_A Intermediate A (Attack at C1) R1_CO_CH2_CO_R2->Intermediate_A Pathway A Intermediate_B Intermediate B (Attack at C2) R1_CO_CH2_CO_R2->Intermediate_B Pathway B R_NH_NH2 Substituted Hydrazine R_NH_NH2->Intermediate_A R_NH_NH2->Intermediate_B Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Decision1 Is separation of isomers a viable option? Start->Decision1 Action1 Optimize Chromatographic Separation (TLC, Column) Decision1->Action1 Yes Action2 Modify Reaction Conditions Decision1->Action2 No End_Success Desired Regioisomer Obtained Action1->End_Success Action3 Change Solvent (e.g., TFE, HFIP) Action2->Action3 Action4 Adjust pH (Acidic/Basic Catalysis) Action2->Action4 Decision2 Did conditions improve regioselectivity? Action5 Employ Alternative Synthetic Method Decision2->Action5 No Decision2->End_Success Yes Action3->Decision2 Action4->Decision2 End_Fail Re-evaluate Synthetic Strategy Action5->End_Fail

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Gould-Jacobs Reaction with Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Gould-Jacobs reaction, with a specific focus on the use of aminopyrazoles as the amine component.

Frequently Asked Questions (FAQs)

Q1: What is the expected product when reacting an aminopyrazole in a Gould-Jacobs reaction?

A1: Typically, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent (like diethyl ethoxymethylenemalonate) leads to the formation of a pyrazolo[1,5-a]pyrimidine scaffold. The reaction proceeds through the nucleophilic attack of the exocyclic amino group of the pyrazole onto the electrophilic carbon of the malonate derivative, followed by cyclization.

Q2: Can other isomers be formed?

A2: Yes, the formation of the isomeric pyrazolo[3,4-b]pyridine ring system is a common alternative outcome.[1][2][3][4] The regioselectivity of the reaction can be influenced by the substitution pattern of the aminopyrazole, the nature of the β-dicarbonyl compound, and the reaction conditions. For instance, using 3-aminopyrazoles or specific reaction conditions can favor the formation of pyrazolo[3,4-b]pyridines.[1]

Q3: What are the typical reaction conditions for the Gould-Jacobs reaction with aminopyrazoles?

A3: The Gould-Jacobs reaction is a thermal cyclization that generally requires high temperatures, often above 250°C.[5] This can be achieved through conventional heating in a high-boiling point solvent like diphenyl ether or Dowtherm A, or more efficiently through microwave irradiation, which can significantly shorten reaction times and improve yields.[5][6]

Q4: How do substituents on the aminopyrazole ring affect the reaction?

A4: Substituents on the pyrazole ring can influence the nucleophilicity of the amino group and the stability of the intermediate, thereby affecting the reaction rate and yield. Electron-donating groups can enhance the reactivity of the aminopyrazole, while electron-withdrawing groups may require more forcing conditions.

Q5: What is the role of a catalyst in this reaction?

A5: While the Gould-Jacobs reaction is often carried out under neutral or thermal conditions, it can be catalyzed by acids or bases. Acetic acid is a commonly used solvent that can also act as a catalyst.[7] For base-catalyzed reactions, a non-nucleophilic base is preferred to avoid unwanted side reactions.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Condensation: The initial reaction between the aminopyrazole and the malonate derivative may not have gone to completion. 2. Insufficient Cyclization Temperature: The temperature required for the thermal cyclization was not reached or maintained.[5] 3. Decomposition of Starting Materials or Product: Prolonged heating at very high temperatures can lead to degradation.[5] 4. Poor Quality of Reagents: Impurities in the aminopyrazole or malonate derivative can inhibit the reaction.1. Optimize Condensation: Ensure the condensation step is complete by monitoring with TLC. Consider using a catalyst (e.g., a catalytic amount of acetic acid). 2. Increase Temperature: Gradually increase the reaction temperature. If using conventional heating, switch to a higher boiling point solvent. For microwave synthesis, increase the target temperature. 3. Optimize Reaction Time: Carefully monitor the reaction progress and stop the reaction once the product is formed to avoid degradation. Shorter reaction times at higher temperatures (especially with microwave irradiation) are often beneficial.[6] 4. Purify Reagents: Ensure the purity of starting materials before use.
Formation of Isomeric Byproducts (e.g., pyrazolo[3,4-b]pyridines) 1. Regioselectivity Issues: The cyclization may occur through an alternative pathway leading to the isomeric product. This is more common with certain substituted aminopyrazoles.[1] 2. Reaction Conditions: The choice of solvent and catalyst can influence the regiochemical outcome.1. Confirm Structure: Use spectroscopic methods (e.g., NMR, X-ray crystallography) to confirm the structure of the product. 2. Modify Reaction Conditions: Experiment with different solvents (e.g., acetic acid vs. a non-polar high-boiling solvent). The use of specific catalysts can also direct the regioselectivity.
Formation of Dark, Tarry Material 1. Decomposition: High reaction temperatures and prolonged reaction times can lead to the decomposition of starting materials and/or the product.[5]1. Reduce Temperature and Time: Find the optimal balance between cyclization and decomposition by systematically lowering the temperature and/or reaction time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. 3. Microwave Synthesis: Consider using microwave irradiation for more controlled and rapid heating, which can minimize the formation of tar.
Product is a Viscous Oil or Difficult to Crystallize 1. Presence of Impurities: Residual high-boiling solvent or other byproducts can prevent crystallization.[5] 2. Inherent Properties of the Product: Some pyrazolopyrimidine derivatives are oils at room temperature.1. Thorough Purification: Use column chromatography to purify the product. Ensure complete removal of high-boiling solvents under high vacuum. 2. Induce Crystallization: Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. Seeding with a small crystal of the product, if available, can also be effective.
Decarboxylation of the Product 1. Excessive Heat and/or Pressure: High temperatures, especially in a sealed vessel (e.g., microwave synthesis), can lead to the loss of the ester group.[5]1. Control Reaction Conditions: Carefully monitor and control the reaction temperature and pressure. It may be necessary to reduce the temperature to prevent decarboxylation.

Data on Reaction Conditions

The following table summarizes typical reaction conditions for the Gould-Jacobs reaction, comparing conventional heating with microwave irradiation.

Heating Method Temperature (°C) Time Typical Yield (%) Notes
Conventional25030-60 minVariable, can be lowRequires a high-boiling point solvent like diphenyl ether.[5]
Microwave25010 min~1%Often, a higher temperature is needed for good conversion.[5]
Microwave3001 min~37%Higher temperatures lead to better yields in shorter times.[5]
Microwave3005 min~47%Optimized time at high temperature can maximize yield.[5]

Experimental Protocols

Protocol 1: Conventional Heating Method
  • Condensation: In a round-bottom flask, combine the aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250°C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[5]

  • Work-up and Purification: After cooling to room temperature, add a non-polar solvent like hexane to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[5]

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe reaction vessel, combine the aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Solvent-free conditions can often be employed.

  • Microwave Irradiation: Place the vessel in the microwave reactor and heat the mixture to the desired temperature (typically 250-300°C) for a specified time (usually 1-15 minutes).[5]

  • Work-up and Purification: After cooling the vessel, a precipitate of the product may form. Filter the solid and wash with a small amount of a cold solvent like acetonitrile to remove unreacted starting materials. The product can be dried under vacuum. Purity can be assessed by HPLC-MS.[6][8]

Visualizing the Gould-Jacobs Reaction Workflow

The following diagram illustrates the general workflow and decision points in a typical Gould-Jacobs reaction with an aminopyrazole.

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Aminopyrazole Aminopyrazole Condensation Condensation (100-130°C) Aminopyrazole->Condensation Malonate Diethyl Ethoxymethylenemalonate Malonate->Condensation Cyclization Thermal Cyclization (>250°C) Condensation->Cyclization Intermediate Precipitation Precipitation (Non-polar solvent) Cyclization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Further Purification (Recrystallization or Chromatography) Filtration->Purification Product Final Product (Pyrazolo[1,5-a]pyrimidine) Purification->Product

Caption: A generalized workflow for the Gould-Jacobs synthesis of pyrazolo[1,5-a]pyrimidines.

Regioselectivity Pathway

The following diagram illustrates the two primary reaction pathways leading to either pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines.

Regioselectivity cluster_path1 Pathway 1 (Common) cluster_path2 Pathway 2 (Alternative) Start 5-Aminopyrazole + β-Dicarbonyl Compound Intermediate1 Attack by Exocyclic NH2 Start->Intermediate1 Intermediate2 Attack by Ring Nitrogen (N1) Start->Intermediate2 Product1 Pyrazolo[1,5-a]pyrimidine Intermediate1->Product1 Cyclization Product2 Pyrazolo[3,4-b]pyridine Intermediate2->Product2 Cyclization

Caption: Regiochemical outcomes of the Gould-Jacobs reaction with 5-aminopyrazoles.

References

Technical Support Center: Catalyst Selection for Reactions Involving 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 1,3,5-Trimethyl-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyzed reactions involving this compound?

The most prevalent reactions are transition-metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) bonds.[1][2] These methods are fundamental in medicinal chemistry for the synthesis of complex molecules. The primary reactions include:

  • Buchwald-Hartwig Amination: The palladium-catalyzed coupling of the pyrazole amine with aryl halides or triflates.[3][4]

  • Ullmann Condensation: A copper-catalyzed alternative for C-N bond formation, particularly useful for certain substrates.[5][6]

  • Suzuki-Miyaura Coupling: While this is a C-C bond-forming reaction, derivatives of the parent pyrazole are often synthesized using this method, which is relevant for multi-step syntheses.[7]

Q2: Which catalysts are recommended for the Buchwald-Hartwig amination of an aryl halide with this compound?

Palladium-based catalysts are the standard for this transformation. The choice of ligand is critical for reaction efficiency.[3][8]

  • Palladium Precatalysts: Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common choices.[9][10]

  • Ligands: Bulky, electron-rich phosphine ligands are essential. Commonly used ligands include XPhos, tBuDavePhos, and BINAP.[3][9][10][11] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

Q3: Are copper catalysts a viable alternative to palladium for C-N coupling reactions with this amine?

Yes, copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a valuable alternative.[5][6]

  • Advantages: Copper catalysts can be more cost-effective than palladium. They show complementarity, sometimes succeeding where palladium systems fail, especially with certain nitrogen-containing heterocycles.[11][12]

  • Typical Catalysts: CuI (Copper(I) iodide) is a frequently used catalyst, often in combination with a ligand like 1,10-phenanthroline.[5][6][12]

  • Conditions: Ullmann reactions typically require higher temperatures compared to modern Buchwald-Hartwig aminations.

Q4: What is the role of the base in these cross-coupling reactions?

The base is crucial for the deprotonation of the amine, which allows it to coordinate with the metal center. It also acts as a halide scavenger in the catalytic cycle. The choice of base can significantly impact the reaction yield.[4]

  • Common Bases: Strong, non-nucleophilic bases are preferred. These include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][10][13]

  • Considerations: The strength of the base should be matched to the acidity of the amine and the tolerance of the functional groups on the substrates. For instance, ester groups may be incompatible with strong bases like KOt-Bu.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

  • Potential Cause: Inappropriate catalyst or ligand selection.

    • Recommended Solution: For electron-rich aryl halides, a more electron-rich ligand might be necessary. For sterically hindered substrates, a bulkier ligand like XPhos is often effective. Consult the catalyst comparison table below.

  • Potential Cause: Catalyst deactivation.

    • Recommended Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the palladium catalyst. Using pre-catalysts, which are more stable, can also mitigate this issue.

  • Potential Cause: Suboptimal base or solvent.

    • Recommended Solution: The combination of base and solvent is critical. While KOt-Bu in toluene is a common starting point, switching to K₃PO₄ in dioxane or THF can sometimes improve results, especially for base-sensitive substrates.[4]

  • Potential Cause: Incorrect reaction temperature.

    • Recommended Solution: While many modern catalyst systems work at lower temperatures, some combinations require heating (80-110 °C) to proceed efficiently. Monitor the reaction by TLC or LC-MS to determine if the reaction is stalled at room temperature.[11]

Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)

  • Potential Cause: The chosen ligand promotes β-hydride elimination.

    • Recommended Solution: This is more common with alkylamines that have a β-hydrogen.[9] While this compound does not have this issue, if it is being coupled with a partner that does, switching to a different ligand system can help. For C4-amination of pyrazoles, Pd-catalyzed reactions are less effective for alkylamines with β-hydrogens, whereas CuI-mediated coupling is more suitable.[9][11]

  • Potential Cause: Reaction temperature is too high.

    • Recommended Solution: Excessive heat can promote side reactions. If the desired product is forming but accompanied by significant byproducts, try reducing the reaction temperature.

Issue 3: Reaction Fails with a Heterocyclic Halide

  • Potential Cause: The nitrogen atom in the heterocyclic substrate is coordinating to the palladium catalyst and inhibiting it.

    • Recommended Solution: This is a common issue when working with nitrogen-containing heterocycles.[12] In such cases, a copper-catalyzed Ullmann reaction may be a more effective strategy.[12] Alternatively, using a ligand that binds more strongly to palladium can sometimes prevent inhibition by the substrate.

Data Presentation

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination with Pyrazole Amines

Aryl Halide TypePalladium SourceRecommended LigandBaseSolventTemperature (°C)
Aryl BromidePd(OAc)₂XPhosKOt-BuToluene80-110
Aryl ChloridePd₂(dba)₃tBuDavePhosNaOt-BuDioxane100-120
Aryl TriflatePd(OAc)₂BINAPCs₂CO₃Toluene80-100
Heteroaryl BromidePd₂(dba)₃XPhosK₃PO₄t-BuOH90-110

Table 2: Comparison of Palladium and Copper Catalysts for C-N Coupling

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann)
Catalyst Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligandsCuI, Cu₂O, often with ligands like phenanthroline
Substrates Broad scope: Aryl/heteroaryl chlorides, bromides, iodides, triflatesPrimarily aryl/heteroaryl iodides and bromides
Reaction Temp. Can often be performed at room temp. to 110 °CTypically requires higher temperatures (100-200 °C)
Advantages High yields, broad functional group tolerance, milder conditionsLower cost, effective for some N-heterocycles where Pd fails[11][12]
Limitations Catalyst cost, sensitivity to air and certain functional groupsHarsher conditions, often requires stoichiometric copper, narrower scope

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), this compound (1.1 - 1.5 eq.), and the base (e.g., KOt-Bu, 1.4 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%) in the chosen anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Initiation: Add the solvent to the reaction vessel containing the solids, followed by the catalyst solution via syringe.

  • Heating and Monitoring: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation

  • Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 eq., typically an iodide or bromide), this compound (1.2 - 2.0 eq.), CuI (5-20 mol%), a ligand (e.g., 1,10-phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMF or DMSO.

  • Reaction: Seal the tube tightly and heat the mixture to a high temperature (e.g., 140 °C) for 12-24 hours.[5]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is then purified by column chromatography.

Visualizations

CatalystSelectionWorkflow start Start: C-N Coupling with This compound substrate_check What is the coupling partner? start->substrate_check aryl_halide Aryl/Heteroaryl Halide or Triflate substrate_check->aryl_halide n_heterocycle_check Is the halide an N-heterocycle prone to catalyst inhibition? aryl_halide->n_heterocycle_check buchwald Use Buchwald-Hartwig (Palladium Catalyst) ligand_choice Is the substrate sterically hindered? buchwald->ligand_choice xphos Use bulky ligand (e.g., XPhos) ligand_choice->xphos Yes binap Use standard ligand (e.g., BINAP, dppf) ligand_choice->binap No n_heterocycle_check->buchwald No ullmann Consider Ullmann Condensation (Copper Catalyst) n_heterocycle_check->ullmann Yes

Caption: Catalyst selection workflow for C-N coupling reactions.

ExperimentalWorkflow setup 1. Reaction Setup (Reagents + Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert catalyst 3. Add Solvent & Catalyst Solution inert->catalyst react 4. Heat & Monitor (TLC / LC-MS) catalyst->react workup 5. Cooldown & Work-up (Filter/Extract) react->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

TroubleshootingLogic action action start Low / No Yield check_catalyst Is the Catalyst/Ligand Combination Correct? start->check_catalyst check_atmosphere Is the Atmosphere Strictly Inert? check_catalyst->check_atmosphere Yes action_catalyst Change Ligand/Precatalyst. Consult literature for the specific substrate class. check_catalyst->action_catalyst No check_conditions Are Temp/Base/Solvent Optimal? check_atmosphere->check_conditions Yes action_atmosphere Improve inert technique. Use a glovebox or fresh degassed solvents. check_atmosphere->action_atmosphere No action_conditions Screen different bases, solvents, and temperatures. check_conditions->action_conditions No

Caption: Troubleshooting logic for low-yield C-N coupling reactions.

References

Managing reaction byproducts in pyrazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole functionalization. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and manage reaction byproducts effectively.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N1 and N2 alkylated regioisomers. How can I improve the selectivity?

A1: The formation of regioisomers is a common challenge when functionalizing unsymmetrical pyrazoles.[1][2][3] The ratio of the isomeric products is influenced by both electronic and steric effects.[3] To improve selectivity, consider the following strategies:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor the formation of the less sterically hindered isomer.[4] For instance, using sterically bulky α-halomethylsilanes as methylating agents has been shown to significantly improve N1 selectivity.[5]

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium of the starting pyrazole and, consequently, the isomeric ratio of the product. Experimenting with different solvents may be beneficial.

    • Catalyst: The choice of catalyst can direct the reaction towards a specific regioisomer.[1]

    • Temperature: Adjusting the reaction temperature can also impact selectivity.

  • Protecting Groups: While not a direct solution for N1/N2 selectivity, protecting other reactive sites can prevent unwanted side reactions and simplify purification.

Q2: During C4-functionalization, I am getting significant N-alkylation as a side product. How can I prevent this?

A2: Competition between N-alkylation and C4-functionalization is a frequent issue due to the nucleophilic nature of the pyrazole nitrogen atoms.[6] To favor C4-functionalization, you can:

  • Protect the N1-position: If your pyrazole is NH-unsubstituted, protecting the N1 position with a suitable protecting group (e.g., Boc, SEM) is the most effective strategy to prevent N-alkylation.[6][7]

  • Choice of Reagents and Conditions: The presence of an electron-withdrawing group at the C4 position can reduce the Lewis basicity of the nitrogen atom, thus preventing undesired N-alkylation.[8]

Q3: My halogenation reaction is not selective and I'm observing side-chain halogenation. What can be done?

A3: Side-chain halogenation can occur, particularly with reagents like N-chlorosuccinimide (NCS), leading to complex product mixtures.[9] To improve selectivity for ring halogenation:

  • Choice of Halogenating Agent: Bromination and iodination reactions often proceed more cleanly, giving the desired C4-halogenated products exclusively.[9] Consider using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

  • Reaction Conditions: Performing the reaction at a controlled temperature (e.g., 0 °C) can help minimize side reactions.[10]

Q4: My reaction yield is very low. What are the possible causes and solutions?

A4: Low or no yield can stem from several factors. A systematic troubleshooting approach is recommended.[1][7]

  • Purity of Starting Materials: Ensure the purity of your pyrazole, reagents, and solvents, as impurities can lead to side reactions.[1]

  • Reaction Conditions:

    • Temperature and Time: The reaction may require higher temperatures or longer reaction times for completion.[2] Monitor the reaction progress using TLC or LC-MS.

    • Deactivated Ring: If the pyrazole ring has strong electron-withdrawing groups, it may be deactivated towards electrophilic substitution, necessitating harsher reaction conditions.[7]

  • Steric Hindrance: Bulky groups at the C3 and/or C5 positions can block access to the C4 position, leading to low yields.[6] It may be necessary to reconsider the synthetic route.[7]

Troubleshooting Guides

Issue 1: Formation of Regioisomers in N-Alkylation/Arylation

Symptoms:

  • NMR spectra show two sets of peaks for the desired product.

  • Multiple spots that are difficult to separate are observed on TLC.[2]

  • The isolated product has a broad melting point range.[2]

Troubleshooting Workflow:

start Regioisomer Mixture Observed strategy Select Mitigation Strategy start->strategy solvent Modify Solvent System (e.g., Fluorinated Alcohols) strategy->solvent Solvent-based approach ph Adjust Reaction pH (Acidic or Basic Catalysis) strategy->ph pH-based approach substrate Use Bulky Alkylating Agent or Substrate Surrogate strategy->substrate Substrate-based approach analyze Analyze Regioisomeric Ratio (NMR, GC-MS) solvent->analyze ph->analyze substrate->analyze end Optimized Regioselectivity analyze->end

Caption: A logical workflow for troubleshooting the formation of regioisomers.

Solutions:

  • Modify Solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to increase regioselectivity in some cases.[1]

  • Adjust pH: The pH of the reaction can influence the site of attack. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1]

  • Steric Control: Employing a bulkier alkylating or arylating agent can favor substitution at the less sterically hindered nitrogen.

Issue 2: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The desired product is not observed or is present in very small quantities.

Troubleshooting Workflow:

start Low or No Yield cause1 Poor Starting Material Quality start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Steric Hindrance or Deactivated Ring start->cause3 solution1 Purify Starting Materials cause1->solution1 solution2 Optimize Temperature, Time, and Catalyst cause2->solution2 solution3 Use Harsher Conditions or Modify Synthetic Route cause3->solution3

Caption: Troubleshooting workflow for low or no product yield.

Solutions:

  • Verify Starting Materials: Confirm the purity of all reagents and solvents. Impurities can inhibit the reaction or lead to byproduct formation.[1]

  • Optimize Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.[2]

    • Reaction Time: Extend the reaction time and monitor by TLC to determine the optimal duration.[2]

    • Catalyst: If applicable, screen different catalysts or adjust the catalyst loading.[2]

  • Address Electronic and Steric Effects: For deactivated pyrazole rings, consider using stronger acids or higher temperatures.[7] If steric hindrance is a major issue, a different synthetic approach may be required.[7]

Data on Byproduct Formation

The following tables summarize common byproducts and reaction yields for different pyrazole functionalization reactions.

Table 1: Byproducts in N-Arylation of Pyrazoles

Reaction TypeCommon ByproductsMitigation Strategy
Metal-catalyzed N-arylation (e.g., Ullmann, Buchwald-Hartwig)Biaryl homocoupling products[2]Optimize ligand, base, and temperature.
Regioisomers (N1 vs. N2)[1][3]Modify solvent, control pH, use sterically hindered substrates.[1]

Table 2: Yields for C4-Functionalization of 1,3,5-Trisubstituted Pyrazoles

Functionalization ReactionReagentsAryl BromideYield (%)
Palladium-Catalyzed ArylationPd(OAc)₂, KOAc, DMA4-Bromotoluene78[7]
4-Bromoanisole72[7]
1-Bromo-4-fluorobenzene65[7]
IodinationI₂, HIO₃, Acetic Acid-Varies with substrate
ThiocyanationPhICl₂, NH₄SCN, Toluene-Varies with substrate

Experimental Protocols

Protocol 1: C4-Iodination of a 1,3,5-Trisubstituted Pyrazole

This protocol is adapted for the electrophilic iodination at the C4 position.

Materials:

  • 1,3,5-trisubstituted pyrazole (1.0 mmol)

  • Iodine (I₂) (1.2 mmol)

  • Periodic acid (HIO₃) (0.4 mmol)

  • Acetic acid (5 mL)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 1,3,5-trisubstituted pyrazole in acetic acid, add iodine and periodic acid.

  • Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium thiosulfate to quench excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Palladium-Catalyzed C4-Arylation

This protocol describes a direct C-H functionalization method.

Materials:

  • 1,3,5-trimethylpyrazole (1 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Potassium acetate (KOAc) (2 mmol)

  • Dimethylacetamide (DMA) (3 mL)

Procedure:

  • In a sealed tube, combine 1,3,5-trimethylpyrazole, aryl bromide, palladium(II) acetate, and potassium acetate.

  • Add dimethylacetamide as the solvent.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Protocol 3: N-Alkylation of a Pyrazole using a Trichloroacetimidate

This method provides an alternative to traditional alkylations that require strong bases.[4]

Materials:

  • Pyrazole (1.0 equiv)

  • Trichloroacetimidate electrophile (1.2 equiv)

  • Brønsted acid catalyst (e.g., TfOH, 10 mol%)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the pyrazole and trichloroacetimidate in DCM.

  • Add the Brønsted acid catalyst at room temperature.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates. Always follow appropriate laboratory safety procedures.

References

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity of 3-Aminopyrazole and 4-Aminopyrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, aminopyrazoles serve as pivotal building blocks for the synthesis of a wide array of biologically active molecules, finding applications in pharmaceuticals and agrochemicals. The isomeric position of the amino group on the pyrazole ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an objective comparison of the reactivity of 3-aminopyrazole and 4-aminopyrazole, supported by experimental data, to aid researchers in designing synthetic routes and developing novel compounds.

I. Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system, and the presence of an amino group further enhances its reactivity towards electrophiles. However, the position of the amino group dictates the regioselectivity of these reactions. In general, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position due to the electronic directing effects of the two ring nitrogen atoms. The amino group, being a strong activating group, directs electrophiles to the ortho and para positions.

In 3-aminopyrazole , the C4 position is para to the amino group, making it highly activated and the primary site for electrophilic attack. The C5 position is ortho to the amino group but adjacent to a ring nitrogen, which can exert a deactivating inductive effect.

For 4-aminopyrazole , the C3 and C5 positions are ortho to the amino group. These positions are activated, and electrophilic substitution can occur at either position, potentially leading to a mixture of products. The symmetry of the unsubstituted 4-aminopyrazole makes the C3 and C5 positions equivalent.

Comparative Data on Electrophilic Substitution Reactions
ReactionSubstrateReagent(s)Product(s)Yield (%)Reference
NitrationPyrazoleHNO₃ / H₂SO₄4-Nitropyrazole-[1]
Nitration1-MethylpyrazoleNitrating agents1-Methyl-3-nitropyrazole-[2]
C-4 Arylation5-AminopyrazolesAryl bromides / Pd catalyst4-Aryl-5-aminopyrazolesGood yields[3]
C-4 Arylation5-AminopyrazolesCatechols / Laccase4-Aryl-5-aminopyrazoles42-94[4]

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical reaction conditions.

Experimental Protocols

Representative Protocol for Bromination:

A solution of the aminopyrazole (1.0 mmol) in a suitable solvent such as acetonitrile (2 mL) is cooled to 0 °C. N-Bromosuccinimide (NBS) (1.0 mmol) is then added in one portion. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures.[5]

Representative Protocol for Nitration:

To a mixture of fuming nitric acid and fuming sulfuric acid, the pyrazole derivative is added portion-wise at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time while monitoring the progress by TLC. The reaction is then carefully quenched by pouring it onto ice, followed by neutralization and extraction of the product.[2]

II. Diazotization and Subsequent Reactions

The amino group in both 3-aminopyrazole and 4-aminopyrazole can be converted to a diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a wide range of substituents onto the pyrazole ring.

The diazotization of 3(5)-aminopyrazoles is a well-established method to produce pyrazolediazonium salts.[6] These intermediates can then be used in subsequent reactions, such as the Sandmeyer reaction, to yield halogenated or cyanated pyrazoles. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that uses copper(I) salts as catalysts.[7]

Comparative Data on Diazotization and Sandmeyer Reactions
ReactionSubstrateReagent(s)ProductYield (%)Reference
Sandmeyer Bromination5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamidet-BuONO, CuBr₂3-Bromo regioisomer59[8]
Sandmeyer Reaction2-AminothiazoleCuBr, n-butyl nitriteMonohalogenated product46[8]

Note: The data is from various sources and reaction conditions may differ.

Experimental Protocols

Representative Protocol for Diazotization and Sandmeyer Reaction (Bromination):

The aminopyrazole is dissolved in an acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. After stirring for a short period, this diazonium salt solution is added to a solution of copper(I) bromide in HBr at the same temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted, washed, and purified.[7][8]

III. Nucleophilic Reactivity of the Amino Group

The exocyclic amino group in both 3- and 4-aminopyrazole is nucleophilic and can participate in various reactions, such as acylation, alkylation, and N-arylation. The reactivity of the amino group can be influenced by the electronic effects of the pyrazole ring.

Palladium-catalyzed N-arylation (Buchwald-Hartwig reaction) of 3-aminopyrazoles has been studied, and the selectivity of N-1 versus N-2 arylation of the pyrazole ring can be controlled by steric factors.[3] In the absence of a palladium catalyst, classical SNAr reactions can occur on the amino group with sufficiently activated aryl halides.[3]

Visualizations

Experimental Workflow for Electrophilic Substitution

General Workflow for Electrophilic Substitution cluster_3AP 3-Aminopyrazole cluster_4AP 4-Aminopyrazole AP3 3-Aminopyrazole Product3 4-Substituted-3-aminopyrazole AP3->Product3 Electrophilic Attack at C4 E_plus_3 Electrophile (E⁺) AP4 4-Aminopyrazole Product4 3,5-Disubstituted-4-aminopyrazole (or monosubstituted) AP4->Product4 Electrophilic Attack at C3/C5 E_plus_4 Electrophile (E⁺)

Caption: Electrophilic substitution on aminopyrazoles.

Logical Relationship for Diazotization and Sandmeyer Reaction

Diazotization and Sandmeyer Reaction Pathway cluster_reagents Reagents Aminopyrazole Aminopyrazole (3- or 4-isomer) Diazonium Pyrazolediazonium Salt Aminopyrazole->Diazonium Diazotization Sandmeyer_Product Substituted Pyrazole (e.g., Halo-, Cyano-) Diazonium->Sandmeyer_Product Sandmeyer Reaction NaNO2_H NaNO₂ / H⁺ CuX CuX (X = Cl, Br, CN)

Caption: Conversion of aminopyrazoles via diazotization.

References

A Comparative Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine and Other Aminopyrazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyrazoles are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their utility as precursors for fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, has cemented their importance in medicinal chemistry and drug discovery. This guide provides an objective comparison of 1,3,5-trimethyl-1H-pyrazol-4-amine with other key aminopyrazoles, focusing on their synthesis and performance in common synthetic transformations. Experimental data has been compiled to offer a clear comparison for researchers in the field.

Synthesis of Aminopyrazole Building Blocks

The accessibility of aminopyrazole isomers is a key consideration for their application in synthesis. A variety of methods exist for their preparation, with the choice of route often depending on the desired substitution pattern.

This compound is typically synthesized via the reduction of a corresponding 4-nitro-1,3,5-trimethyl-1H-pyrazole precursor. Catalytic hydrogenation is a common method, providing the desired amine in good yield.

4-Amino-3,5-dimethyl-1H-pyrazole , an analogue lacking the N-methylation, can be prepared through the reduction of an azo compound. This method is reported to be high-yielding.

3-Amino-5-methyl-1H-pyrazole , a constitutional isomer, is accessible through the cyclization of cyanoacetone with a hydrazine salt, offering a direct route to this valuable building block.

The following table summarizes the synthetic protocols and yields for these key aminopyrazoles.

Aminopyrazole DerivativeStarting Material(s)Reagents and ConditionsYield (%)Reference
This compound4-Nitro-1,3,5-trimethyl-1H-pyrazoleRaney nickel, methanolic ammonia, H₂ (50 psi)70[1]
4-Amino-3,5-dimethyl-1H-pyrazoleAzo-3,5-dimethylpyrazoleHydrazine hydrate, ethanol, 50°CHigh Yield[2]
3-Amino-5-methyl-1H-pyrazoleSodium cyanoacetone, Hydrazinium monohydrochlorideToluene, water, ethanol71-74[3]

Comparative Performance in the Synthesis of Fused Heterocycles

A primary application of aminopyrazoles is in the construction of fused heterocyclic systems. The nucleophilicity of the amino group and the pyrazole ring atoms allows for cyclocondensation reactions with various dielectrophiles. A common synthetic target is the pyrazolo[3,4-b]pyridine scaffold, which is present in numerous biologically active compounds.

The table below presents data for the synthesis of pyrazolo[3,4-b]pyridines from different aminopyrazole precursors. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.

Aminopyrazole PrecursorDielectrophileProductReagents and ConditionsYield (%)Reference
5-Amino-1-phenyl-pyrazole4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineZrCl₄, DMF, EtOH, 95°C, 16h28[4]
5-Amino-1-phenyl-pyrazole4-(9-Anthryl)but-3-en-2-one4-(9-Anthryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineZrCl₄, DMF, EtOH, 95°C, 16h13[4]
5-Amino-1-phenyl-pyrazole4-(1-Pyrenyl)but-3-en-2-one4-(1-Pyrenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineZrCl₄, DMF, EtOH, 95°C, 16h20[4]

Experimental Protocols

Synthesis of this compound[1]

A solution of 4-nitro-1,3,5-trimethyl-1H-pyrazole (2.3 g, 0.014 mol) in methanolic ammonia (100 mL) is subjected to catalytic hydrogenation using Raney nickel (1 g) under a hydrogen atmosphere at 50 psi. After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting residue is triturated with diethyl ether. The ether extracts are combined and evaporated to dryness to yield this compound as a pale red solid (1.3 g, 70% yield).

Synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole[2]

An azo-3,5-dimethylpyrazole derivative (3.2 mmol) is dissolved in ethanol. Hydrazine hydrate (0.5 mL) is added, and the mixture is heated to 50°C. After the reaction is complete, the mixture is diluted with distilled water and extracted with diethyl ether. The combined organic extracts are evaporated to dryness, and the crude product is recrystallized from ethanol to afford 4-amino-3,5-dimethyl-1H-pyrazole.

Synthesis of 3-Amino-5-methyl-1H-pyrazole[3]

To a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mol), 1 mol of sodium cyanoacetone is added at 35°C over a period of 2 hours. The reaction is allowed to proceed for an additional 4.5 hours. Toluene (650 mL) is then added, and water is removed by azeotropic distillation. An equal volume of ethanol is added to precipitate sodium chloride, which is then filtered off. The filtrate is concentrated and purified by vacuum distillation to give 3-amino-5-methylpyrazole (100.6 g, 71% yield) with a purity of over 98%.

General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[4]

To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25°C. The reaction mixture is degassed, and ZrCl₄ (35 mg, 0.15 mmol) is added. The mixture is stirred vigorously at 95°C for 16 hours. After completion, the mixture is concentrated in vacuo, and CHCl₃ and water are added. The layers are separated, and the aqueous phase is extracted twice with CHCl₃. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to afford the desired pyrazolo[3,4-b]pyridine.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic routes to aminopyrazoles and their subsequent conversion to pyrazolo[3,4-b]pyridines.

Synthesis_of_4_Aminopyrazoles cluster_synthesis Synthesis of 4-Aminopyrazoles 4-Nitropyrazole 4-Nitropyrazole 4-Aminopyrazole 4-Aminopyrazole 4-Nitropyrazole->4-Aminopyrazole Reduction (e.g., H₂, Pd/C) Azopyrazole Azopyrazole Azopyrazole->4-Aminopyrazole Reduction (e.g., Hydrazine)

Caption: General synthetic routes to 4-aminopyrazoles.

Synthesis_of_Pyrazolopyridines cluster_cyclization Synthesis of Pyrazolo[3,4-b]pyridines Aminopyrazole Aminopyrazole Pyrazolopyridine Pyrazolo[3,4-b]pyridine Aminopyrazole->Pyrazolopyridine 1,3-Dielectrophile α,β-Unsaturated Ketone 1,3-Dielectrophile->Pyrazolopyridine Cyclocondensation

References

A Spectroscopic Showdown: Distinguishing Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of pyrazole isomers is a critical step in a multitude of applications, from pharmaceutical design to materials science. This guide provides a comprehensive spectroscopic comparison of pyrazole and its common isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and quantitative data are presented to facilitate unambiguous identification.

The isomeric landscape of pyrazoles is primarily dominated by tautomerism, a form of constitutional isomerism where isomers, called tautomers, readily interconvert. For a monosubstituted pyrazole, two principal tautomers can exist, differing in the position of the N-H proton. This dynamic equilibrium significantly influences the spectroscopic signature of the molecule.

At a Glance: Spectroscopic Fingerprints of Pyrazole

The following tables summarize the key spectroscopic data for the parent pyrazole, highlighting the characteristic signals that are fundamental for identifying this heterocyclic scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of pyrazole isomers. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the position of substituents and the tautomeric equilibrium.

Table 1: ¹H NMR Spectroscopic Data for Pyrazole [1][2]

ProtonChemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constant (J) (Hz)
H3/H5~7.6Doublet2.1
H4~6.3Triplet2.1
N-H~12-13Broad Singlet-

Table 2: ¹³C NMR Spectroscopic Data for Pyrazole [1][3]

CarbonChemical Shift (δ) in CDCl₃ (ppm)
C3/C5~134.7
C4~105.9

Note: Due to rapid tautomeric interconversion at room temperature, the H3 and H5 protons, as well as the C3 and C5 carbons, are often observed as chemically equivalent, resulting in a single averaged signal for each pair.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For pyrazoles, the N-H stretching frequency is a key diagnostic feature.

Table 3: Key IR Absorption Bands for Pyrazole [4][5][6]

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (free)~3500Medium
N-H stretch (H-bonded)3200-2500Broad, Strong
C-H stretch (aromatic)~3100Medium
C=N stretch~1500Medium
C=C stretch~1400Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For pyrazole, the molecular ion peak is typically prominent, and characteristic fragmentation involves the loss of small, stable molecules.

Table 4: Key Mass Spectrometry Fragmentation Data for Pyrazole (Electron Ionization) [7][8][9]

m/zIonRelative Abundance
68[M]⁺High
41[M - HCN]⁺Moderate
40[M - N₂]⁺Moderate
39[C₃H₃]⁺High

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[10]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the TMS signal.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid pyrazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[11][12]

  • Sample Preparation (Thin Film Method for Liquids): Place a drop of the liquid pyrazole sample between two KBr or NaCl plates to form a thin film.[13]

  • Data Acquisition: Place the prepared sample in the IR spectrometer's sample holder. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or KBr pellet) and subtract it from the sample spectrum.[11]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile pyrazole sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC).[14]

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.[15][16]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizing Isomeric Relationships

The tautomeric relationship between pyrazole isomers is a fundamental concept in their chemistry. The following diagram, generated using the DOT language, illustrates this equilibrium for a generic 3(5)-substituted pyrazole.

Caption: Tautomeric equilibrium of a 3(5)-substituted pyrazole.

Note: The placeholder image URLs in the DOT script should be replaced with actual images of the chemical structures for rendering.

By carefully analyzing the combined data from NMR, IR, and MS, researchers can confidently distinguish between different pyrazole isomers, a crucial step in advancing chemical research and development. The provided protocols and reference data serve as a robust starting point for these spectroscopic investigations.

References

Validating the Structure of Pyrazolo[3,4-b]pyridines: A Comparative Guide to NMR Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic scaffolds like pyrazolo[3,4-b]pyridines is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of this important class of compounds, which are prevalent in many pharmaceutically active agents.[1][2][3][4] We present supporting experimental data, detailed methodologies, and a logical workflow to aid in the accurate characterization of pyrazolo[3,4-b]pyridine derivatives.

Distinguishing Isomers and Confirming Connectivity with 1D and 2D NMR

The substitution pattern on the pyrazolo[3,4-b]pyridine core can lead to various regioisomers, making structural elucidation challenging.[3] NMR spectroscopy, including 1D (¹H, ¹³C) and 2D techniques such as HMBC, HSQC, and NOESY, is an indispensable tool for confirming the correct structure.

Comparative ¹H and ¹³C NMR Chemical Shift Data

The chemical shifts of protons and carbons in the pyrazolo[3,4-b]pyridine ring system are sensitive to the nature and position of substituents. The following tables summarize typical chemical shift ranges for unsubstituted and substituted pyrazolo[3,4-b]pyridines, compiled from various studies.

Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for the Pyrazolo[3,4-b]pyridine Core

ProtonUnsubstituted (in TFA-d)[5]Substituted (in CDCl₃/DMSO-d₆)[1][6][7][8]
H-3 8.787.13 - 8.06
H-4 9.30~7.05 (with adjacent CH₃)[6]
H-5 7.936.88 - 8.94
H-6 9.288.35 - 9.38

Note: Chemical shifts are highly dependent on the solvent and substituents.

Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for the Pyrazolo[3,4-b]pyridine Core

CarbonSubstituted (in DMSO-d₆)[9]
C-3 128.46 - 133.19
C-3a ~148.0
C-4 105.89 - 115.99
C-5 126.37 - 130.35
C-6 136.19 - 142.61
C-7a 147.88 - 159.08

Note: Data compiled from various substituted derivatives. The specific values can vary significantly.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below is a generalized methodology for the NMR analysis of pyrazolo[3,4-b]pyridine derivatives.

General Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the pyrazolo[3,4-b]pyridine sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds.[10]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[10]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently agitate or vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[9][10][11][12]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR (HSQC, HMBC, NOESY):

    • These experiments are performed using standard pulse programs available in the spectrometer's software.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. It is used to assign carbons that have attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for piecing together the carbon skeleton and identifying quaternary carbons.[10][13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å). This is particularly useful for determining the regiochemistry of substituents.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of a newly synthesized pyrazolo[3,4-b]pyridine derivative using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis synthesis Synthesize Pyrazolo[3,4-b]pyridine Derivative purification Purify Compound (e.g., Column Chromatography) synthesis->purification prep Prepare NMR Sample purification->prep one_d Acquire 1D Spectra (¹H, ¹³C, DEPT) prep->one_d two_d Acquire 2D Spectra (HSQC, HMBC, NOESY) one_d->two_d assign_1h Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) two_d->assign_1h assign_13c Assign ¹³C Signals (HSQC, DEPT) assign_1h->assign_13c connectivity Establish Connectivity (HMBC Correlations) assign_13c->connectivity regiochem Determine Regiochemistry (NOESY Correlations) connectivity->regiochem structure Confirm Final Structure regiochem->structure

References

X-ray crystallography analysis of 1,3,5-Trimethyl-1H-pyrazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystallographic data of 1,3,5-trimethyl-1H-pyrazol-4-amine derivatives reveals key structural insights relevant to researchers, scientists, and drug development professionals. This comparison guide provides a comprehensive overview of the X-ray crystallography analysis of this class of compounds, with a focus on data presentation, experimental protocols, and visualization of the analytical workflow.

Comparative Crystallographic Data of Aminopyrazole Derivatives

To provide a clear comparison, the following tables summarize the key crystallographic parameters for a selection of aminopyrazole derivatives. Due to the limited availability of public crystallographic data for this compound itself, closely related structures are presented to offer valuable comparative insights into the effects of substitution on the pyrazole ring.

Table 1: Comparison of Unit Cell Parameters of Selected Aminopyrazole Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
4-Iodo-1H-pyrazoleC₃H₃IN₂MonoclinicP2₁/c9.3725(6)20.0436(12)15.3281(11)90102.896(6)904[1]
3,5-bis(t-butyl)-1H-pyrazol-4-amineC₁₁H₂₁N₃MonoclinicP2₁/c11.2439(9)9.7110(6)11.9008(9)90112.832(9)904[2]
5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-2-amineC₂₃H₁₆ClN₅OMonoclinicP2₁/c10.0503(6)17.5265(9)22.8763(16)9091.554(6)908[3]
1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamideC₂₂H₁₀Br₄N₄O₃SMonoclinicP2₁/c9.3725(6)20.0436(12)15.3281(11)90102.896(6)904[4]

Table 2: Selected Bond Lengths and Angles for a Halogenated Aminopyrazole Derivative

CompoundBondLength (Å)AngleAngle (°)Ref.
4-Iodo-1H-pyrazoleN1-N21.355(3)N2-N1-C5110.1(2)[1]
N1-C51.348(4)N1-N2-C3106.3(2)[1]
N2-C31.345(4)N2-C3-C4111.1(3)[1]
C3-C41.378(4)C3-C4-C5104.3(3)[1]
C4-C51.380(4)C4-C5-N1108.2(3)[1]
C4-I12.083(3)[1]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and X-ray crystallographic analysis of aminopyrazole derivatives, based on established procedures in the literature.[4][5][6][7][8]

Synthesis of Aminopyrazole Derivatives

The synthesis of aminopyrazole derivatives often involves the cyclocondensation of a β-ketonitrile with hydrazine or a substituted hydrazine. A general procedure is as follows:

  • Preparation of the β-ketonitrile: The appropriate β-ketonitrile precursor is synthesized or obtained commercially. For this compound, a suitable starting material would be a dinitrile or a cyanoketone that can be methylated.

  • Cyclization Reaction: The β-ketonitrile is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Hydrazine hydrate or a substituted hydrazine (e.g., methylhydrazine) is added to the solution, often in a slight molar excess.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure aminopyrazole derivative.

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure of the synthesized compounds is carried out using single-crystal X-ray diffraction. A typical workflow is as follows:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature, often 100 K or 296 K, using a specific wavelength of X-ray radiation (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Analysis and Visualization: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and to identify any intermolecular interactions such as hydrogen bonding. The molecular structure is visualized using software like ORTEP or Mercury.

Visualizing the Workflow

The following diagram illustrates the general workflow from the synthesis of pyrazole derivatives to their structural analysis via X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Crystallography Analysis start Starting Materials (β-ketonitrile, Hydrazine) reaction Cyclocondensation Reaction start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification crystal_growth Single Crystal Growth purification->crystal_growth Pure Compound data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Data Analysis & Visualization structure_solution->data_analysis

Caption: General workflow for the synthesis and X-ray crystallographic analysis of pyrazole derivatives.

References

A Comparative Analysis of the Anticancer Activity of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives have been extensively explored for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[4][5][6][7][8] This guide provides a comparative analysis of the anticancer activity of various substituted pyrazoles, supported by quantitative data from recent studies.

Quantitative Comparison of Anticancer Activity

The antiproliferative efficacy of substituted pyrazoles is commonly evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes the IC₅₀ values for several recently synthesized pyrazole derivatives, offering a clear comparison of their potency.

Compound IDKey SubstituentsTarget Cell LineIC₅₀ (µM)Reference DrugRef. Drug IC₅₀ (µM)Source
Compound 7 Benzimidazole-grafted benzene sulfonamideA549 (Lung)0.15ColchicineN/A[4]
HeLa (Cervical)0.21ColchicineN/A[4]
HepG2 (Liver)0.33ColchicineN/A[4]
MCF-7 (Breast)0.23ColchicineN/A[4]
Compound 53 5-alkylated selanyl-1H-pyrazoleHepG2 (Liver)15.98DoxorubicinN/A[4]
Compound 54 4-amino-5-substituted selenolo[2,3-c]pyrazoleHepG2 (Liver)13.85DoxorubicinN/A[4]
Compound 27 Pyrazolone-pyrazole derivativeMCF-7 (Breast)16.50Tamoxifen23.31[4]
161a Pyrazole-containing imideA-549 (Lung)4.915-Fluorouracil59.27[6]
161b Pyrazole-containing imideA-549 (Lung)3.225-Fluorouracil59.27[6]
163 1,2,3-triazole-pyrazole hybridHepG-2 (Liver)12.22Doxorubicin11.21[6]
HCT-116 (Colon)14.16Doxorubicin12.46[6]
MCF-7 (Breast)14.64Doxorubicin13.45[6]
47c Ferrocene-pyrazole hybridHCT-116 (Colon)3.12N/AN/A[9]
HL60 (Leukemia)6.81N/AN/A[9]
17a Pyrazole-based azole (R = 4-NO₂C₆H₄, R¹ = 2-naphthyl)A549 (Lung)4.47 µg/mLCisplatin0.95 µg/mL[9]
17b Pyrazole-based azole (R = 4-NO₂C₆H₄, R¹ = 2-furanyl)A549 (Lung)3.46 µg/mLCisplatin0.95 µg/mL[9]
KA5 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazoleHepG2 (Liver)8.5Sorafenib4.51[10]

Note: Direct comparison of IC₅₀ values should be made with caution, as experimental conditions can vary between studies. "N/A" indicates that the data was not available in the cited source.

Experimental Protocols

The data presented above were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

General MTT Assay Protocol for Anticancer Screening:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test pyrazole derivatives are dissolved in a solvent like DMSO to create stock solutions. These are then diluted to various concentrations and added to the wells. Control wells receive the vehicle (DMSO) alone, and a standard reference drug (e.g., Doxorubicin, Cisplatin) is often tested in parallel.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The media is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Signaling Pathway Inhibition

Many substituted pyrazoles exert their anticancer effects by targeting and inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. One such common mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras PLCg->RAS AKT Akt PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Pyrazole Substituted Pyrazole Pyrazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway inhibited by substituted pyrazoles.

This diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binding to its receptor (VEGFR-2) triggers downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways. These pathways promote cell proliferation, survival, and angiogenesis. Certain substituted pyrazoles can inhibit the VEGFR-2 tyrosine kinase, thereby blocking these signals and impeding tumor growth.[4] This mechanism of action is a promising strategy in cancer therapy, and several pyrazole derivatives have been identified as potent inhibitors of this pathway.[4]

References

A Comparative Guide to the Purity Analysis of Synthesized 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and research chemicals is a cornerstone of scientific validity and regulatory compliance. This guide provides a comparative overview of standard analytical techniques for determining the purity of 1,3,5-Trimethyl-1H-pyrazol-4-amine, a substituted pyrazole amine. We present detailed experimental protocols, comparative data, and workflows to assist researchers in selecting the most appropriate methods for their specific needs, from routine quality control to in-depth impurity profiling.

Understanding Potential Impurities

The purity of this compound can be influenced by the synthetic route employed. A common method for synthesizing the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Impurities may arise from unreacted starting materials, side reactions, or degradation.

Common Potential Impurities Include:

  • Starting Materials: e.g., Acetylacetone, methylhydrazine.

  • Regioisomers: Isomeric pyrazole structures formed during cyclization.

  • By-products: Compounds formed from side reactions, such as products of oxidation or incomplete methylation.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate).

The following sections compare the primary analytical methods for detecting and quantifying these and other potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. It is particularly effective for separating the target compound from non-volatile and thermally unstable impurities.

Comparative Performance Data (Hypothetical)
AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound5.20.050.15
Impurity A (Starting Material)2.10.080.24
Impurity B (Regioisomer)4.80.100.30
Impurity C (By-product)6.50.070.21
Detailed Experimental Protocol: HPLC-UV
  • System Preparation:

    • Chromatograph: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Diode Array Detector (DAD) set to 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of synthesized this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards and a sample for analysis (e.g., 0.1 mg/mL).

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibration at 5% B

    • Data Analysis: Integrate peak areas to determine the percentage purity (% Area). Use calibration standards for precise quantification of the main peak and any detected impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow start_end start_end process process decision decision output output A Start: Sample Received B Prepare Mobile Phase & Equilibrate HPLC System A->B C Prepare Sample & Calibration Standards B->C D Inject Sample & Run Gradient Method C->D E Acquire Chromatogram (UV @ 254 nm) D->E F Integrate Peaks & Calculate Area % E->F G Purity > 99.5% ? F->G H Pass G->H Yes I Fail: Investigate Impurities G->I No J Final Report H->J I->J

Workflow for HPLC Purity Determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It provides excellent separation and definitive identification of impurities through mass spectral data. It is particularly useful for detecting residual solvents and volatile by-products from synthesis.

Comparative Performance Data (Hypothetical)
AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Identification Method
This compound8.51.0Mass Spectrum (m/z 125)
Impurity D (Residual Solvent)3.25.0NIST Library Match
Impurity E (Volatile By-product)6.72.5Mass Spectrum
Detailed Experimental Protocol: GC-MS
  • System Preparation:

    • Chromatograph: Agilent 8890 GC with 5977B MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (50:1 ratio).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized compound in Ethyl Acetate.

    • Ensure the sample is completely dissolved. Filtration may not be necessary if no particulates are visible.

  • Chromatographic and MS Run:

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Transfer Line Temp: 280°C.

      • Ion Source Temp: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35-400 m/z.

    • Data Analysis: Analyze the total ion chromatogram (TIC) to calculate % Area purity. Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

Workflow for GC-MS Impurity Identification

GCMS_Workflow start_end start_end process process data data output output A Start: Sample in Volatile Solvent B Inject Sample into GC A->B C Separate Compounds in GC Column B->C D Ionize & Fragment Eluted Compounds (EI) C->D E Detect Fragments in MS D->E F Generate Total Ion Chromatogram (TIC) E->F G Extract Mass Spectrum for each Peak F->G H Compare Spectra to NIST/Internal Library G->H I Identify Impurities & Calculate Purity H->I

Workflow for GC-MS Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural confirmation and purity assessment. It provides quantitative information based on the integration of signals, assuming impurities have unique, non-overlapping protons. It is excellent for identifying and quantifying isomeric impurities and can be used to determine purity against a certified internal standard (qNMR).

Comparative Performance Data (Hypothetical)
MethodKey AdvantageLimit of Quantitation (LOQ)Typical Sample Amount
¹H NMR (Purity)Structural confirmation of impurities~0.5-1.0 mol%5-10 mg
qNMR (Quantitative)High precision assay against standard~0.1 mol%10-20 mg
Detailed Experimental Protocol: ¹H NMR
  • System Preparation:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

    • Internal Standard (for qNMR): Maleic acid or another certified reference standard with non-overlapping peaks.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound and dissolve in ~0.7 mL of the deuterated solvent in an NMR tube.

    • For qNMR, accurately weigh both the sample and the internal standard into the same vial before dissolving.

  • Data Acquisition:

    • Experiment: Standard proton (¹H) experiment.

    • Number of Scans: 16-64 scans to ensure good signal-to-noise.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest (e.g., 30 seconds) for accurate integration in qNMR.

    • Pulse Angle: 90°.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the target compound and any visible impurities.

    • Calculate purity by comparing the integral of the target compound's characteristic peaks to the integrals of impurity peaks. For qNMR, use the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where I=integral, N=number of protons, M=molar mass, m=mass, and P=purity of the standard.

Comparison with Alternative Pyrazole Amines

The purity of synthesized this compound can be benchmarked against structurally similar, commercially available compounds. This comparison helps in setting internal quality control standards.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Commercial Purity (%)[2][3]Analytical Method
This compound C₆H₁₁N₃125.17≥96.0 - 97.0GC, Titration
3,5-DimethylpyrazoleC₅H₈N₂96.12≥99.0GC
4-Amino-3,5-dimethyl-1H-pyrazoleC₅H₉N₃111.15≥97.0HPLC

Summary and Recommendations

The choice of analytical technique for purity analysis of this compound depends on the specific objective.

  • For routine quality control and quantification of known impurities, HPLC is the method of choice due to its robustness, high throughput, and precision.

  • For identifying unknown volatile impurities, residual solvents, and providing orthogonal confirmation, GC-MS is unparalleled.

  • For absolute structural confirmation and quantitative analysis without requiring a specific reference standard for the analyte, qNMR is the most powerful and accurate method.

A comprehensive purity analysis strategy should employ a combination of these techniques. For instance, HPLC for primary purity determination, GC-MS for residual solvent analysis, and NMR for structural identity confirmation. This orthogonal approach ensures the highest confidence in the quality of the synthesized material for research and development.

References

Comparative Guide to Novel Compounds Derived from 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of novel compounds synthesized from the core scaffold 1,3,5-Trimethyl-1H-pyrazol-4-amine, evaluating their performance against alternative compounds in various biological applications. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data. Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[1][2][3][4] The this compound moiety serves as a versatile building block for developing new therapeutic and agrochemical agents.[5][6]

Acaricidal and Insecticidal Activity Comparison

A series of novel malonamide derivatives incorporating the 1,3,5-trimethylpyrazole scaffold have been synthesized and evaluated for their efficacy against agricultural pests.[5][6] These compounds demonstrate significant acaricidal and insecticidal activities, positioning them as potential alternatives to existing pesticides.

Comparative Performance Data:

The biological activities of these novel compounds were tested against the two-spotted spider mite (Tetranychus cinnabarinus), the diamondback moth (Plutella xylostella), and the cowpea aphid (Aphis craccivora). The data below compares the mortality rates of several synthesized compounds against the commercial acaricide/insecticide, Fenpyroximate.

Compound IDTarget SpeciesConcentration (µg/mL)Mortality (%)LC₅₀ (µg/mL)Reference
8i Plutella xylostella100100.0-[5]
8o Plutella xylostella100100.0-[5]
8m Tetranychus cinnabarinus20070.0107.2 - 540.4 (Range for series)[6]
8p Tetranychus cinnabarinus20070.0107.2 - 540.4 (Range for series)[6]
8p Aphis craccivora50100.0-[5]
8q Aphis craccivora50100.0-[5]
Fenpyroximate (Control) Tetranychus cinnabarinus400100.0-[6]
Antimicrobial Activity Comparison

Derivatives of 1,3,5-trisubstituted-1H-pyrazoles have been synthesized and screened for their antimicrobial properties against various bacterial and fungal strains. These compounds represent another avenue for the application of the pyrazole scaffold in developing new therapeutic agents to combat infectious diseases.

Comparative Performance Data:

The antimicrobial efficacy was evaluated using the well diffusion method. The table below summarizes the activity of a promising derivative compared to standard antibiotics.

Compound IDTarget MicroorganismActivity (Inhibition Zone)Standard Drug
2d Escherichia coli (Gram -)HighChloramphenicol
2d Pseudomonas aeruginosa (Gram -)HighChloramphenicol
2d Staphylococcus aureus (Gram +)HighCephalothin
2d Bacillus subtilis (Gram +)HighCephalothin
2d Candida albicans (Fungus)HighCycloheximide
2b Candida albicans (Fungus)PromisingCycloheximide

Note: "High" and "Promising" activities are as reported in the study; specific inhibition zone diameters were not provided in the source material.

Kinase Inhibitory Activity: A Broader Perspective

While specific kinase inhibition data for direct derivatives of this compound are not extensively detailed in the immediate literature, the broader pyrazole class is a well-established source of potent kinase inhibitors targeting pathways crucial in oncology.[2][7][8] These compounds often function as ATP-competitive inhibitors.[9] For comparison, the table below presents data for various pyrazole-based derivatives against several cancer-relevant kinases.

Comparative Kinase Inhibition Data:

Compound Class/IDTarget Kinase(s)IC₅₀ / KᵢReference
4-Amino-(1H)-pyrazole (3f) JAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nM[9]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) CDK20.005 µM (Kᵢ)[10]
1,3,5-triazine-based pyrazole (5h) EGFR229.4 nM[8]
N-(1H-Pyrazol-3-yl)quinazolin-4-amine (3c, 3d) CK1δ/εSelective Inhibition[11]
AT9283 (Pyrazol-4-yl urea) Aurora A, Aurora B, JAKsMulti-targeted inhibition[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

A. Synthesis Protocol: General Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a versatile and widely used method for preparing substituted pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][14]

Materials:

  • 1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1.0 eq)

  • Hydrazine Derivative (e.g., this compound) (1.0 eq)

  • Solvent (e.g., Ethanol or Glacial Acetic Acid)

  • Acid Catalyst (optional, e.g., H₂SO₄)

Procedure:

  • Dissolution: Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, a base like triethylamine may be added to free the hydrazine base.[15] The addition can be exothermic.[13]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) for 1-6 hours.[13][15]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).[15]

  • Workup: Once complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.[15]

  • Isolation: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated sodium bicarbonate solution and then brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[15]

B. Characterization of Novel Compounds

Unequivocal structural confirmation and purity assessment are mandatory for all newly synthesized compounds.[16][17]

Standard Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the carbon-hydrogen framework of the molecule.[18][19] 2D NMR techniques (COSY, HMBC) can resolve more complex structures.[18][20]

  • Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns, which helps confirm the molecular formula.[19] High-Resolution Mass Spectrometry (HRMS) is used for determining the exact mass and elemental composition.[5][18]

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule.[18][21]

  • Elemental Analysis: Confirms the elemental composition (%C, %H, %N) of the compound, with results typically required to be within ±0.4% of the calculated values.[16]

  • Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the compounds.[16][18]

C. Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[22]

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562, A549)[22]

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and incubate for a set period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Diagrams illustrating key processes provide a clear and concise overview for researchers.

G cluster_synthesis Synthesis Workflow Reactants 1,3-Dicarbonyl Compound + this compound Reaction Condensation Reaction (e.g., Knorr Synthesis) Solvent, Heat Reactants->Reaction Product Crude Pyrazole Derivative Reaction->Product Workup Solvent Removal & Aqueous Extraction Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct Pure Novel Pyrazole Derivative Purification->FinalProduct Product->Workup

Caption: General workflow for synthesizing novel pyrazole derivatives.

G cluster_assay In Vitro Cytotoxicity Assay Workflow Seed Seed Cancer Cells in 96-well Plate Treat Add Pyrazole Compounds (Varying Concentrations) Seed->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent (Incubate 4h) Incubate->MTT Solubilize Add Solubilization Buffer MTT->Solubilize Read Measure Absorbance (Microplate Reader) Solubilize->Read Analyze Calculate % Inhibition & IC50 Values Read->Analyze

Caption: Standard workflow for an MTT-based cytotoxicity assay.

G cluster_pathway Kinase Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Kinase Kinase Domain (ATP Binding Site) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP Phosphorylation Phosphorylated Substrate Substrate->Phosphorylation Phosphorylates Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Kinase Blocks ATP Binding

Caption: Pyrazole derivatives as ATP-competitive kinase inhibitors.

References

Stability of Substituted Aminopyrazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of substituted aminopyrazoles is paramount for the successful development of novel therapeutics. This guide provides a comprehensive comparison of the tautomeric, metabolic, and thermal stability of this important class of compounds, supported by experimental data and detailed protocols.

The inherent stability of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and safety. Substituted aminopyrazoles, a scaffold of significant interest in medicinal chemistry, exhibit a range of stability characteristics influenced by the nature and position of their substituents. This guide delves into the key aspects of their stability, offering a comparative analysis to aid in the selection and optimization of promising lead compounds.

Tautomeric Stability: A Tale of Two Amines

The position of the amino group on the pyrazole ring plays a pivotal role in the molecule's inherent stability. Theoretical calculations and experimental data from matrix isolation infrared (IR) spectroscopy have shown that the 3-aminopyrazole (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) counterpart.[1] The Gibbs free energy difference between these two tautomers is estimated to be approximately 9.8 kJ mol⁻¹.[1]

The electronic properties of substituents on the pyrazole ring can further influence this tautomeric equilibrium. Electron-donating groups, such as amino, hydroxyl, and fluorine, tend to favor the 3-amino tautomer. Conversely, electron-withdrawing groups like carboxyl and trifluoromethyl shift the equilibrium towards the 5-amino tautomer.[1] For instance, in the solid state, 4-cyano and 4-thiocyanato substituted aminopyrazoles are predominantly found as the 5-amino tautomer, while the 4-methoxy substituted version exists mainly as the 3-amino tautomer.[1]

Table 1: Tautomeric Stability of Aminopyrazole

TautomerRelative StabilitySupporting Evidence
3-Aminopyrazole (3AP)More StableGibbs free energy difference of 9.8 kJ mol⁻¹ compared to 5AP[1]
5-Aminopyrazole (5AP)Less Stable-

Metabolic Stability: The Gatekeeper to In Vivo Efficacy

The metabolic stability of a compound, often evaluated using human liver microsomes, is a crucial factor determining its in vivo half-life and overall exposure. The aminopyrazole scaffold can be susceptible to metabolic transformations, and strategic substitutions are key to enhancing its stability.

A notable example is the modification of aminopyrazole-based Fibroblast Growth Factor Receptor (FGFR) inhibitors. The replacement of an aniline acrylamide moiety with a phenyl bioisostere, or the introduction of a piperidine linker, has been shown to significantly improve metabolic stability by reducing clearance.[1][2]

Table 2: Metabolic Stability of Selected Substituted Aminopyrazoles in Human Liver Microsomes (HLM)

Compound IDKey SubstituentsIntrinsic Clearance (CLint) (µL/min/mg)Half-life (t₁/₂) (min)Reference
6 Acrylamide electrophile, olefin/aromatic linker35-[1][2]
16 Phenyl bioisostere instead of aniline acrylamideSignificantly improved compared to 6 -[1]
19 Piperidine linkerImproved compared to 6 -[1]

Note: A lower intrinsic clearance value indicates higher metabolic stability.

Thermal Stability: Enduring the Heat

The thermal stability of aminopyrazole derivatives is a critical consideration, particularly for manufacturing and storage. While comprehensive comparative data is still emerging, studies on highly nitrated pyrazoles provide insights into the factors influencing their decomposition temperatures. The arrangement and number of nitro groups, as well as other substituents, can significantly impact thermal stability. For instance, certain energetic isomers of nitrated pyrazoles exhibit superior thermal stability, making them potentially safer to handle.

Table 3: Decomposition Temperatures of Selected Nitrated Pyrazole Derivatives

CompoundDecomposition Temperature (°C)
5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole~230
Ammonium salt of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole~250

Data is illustrative and derived from studies on energetic materials.

Degradation Pathways and Reactive Metabolites

A key aspect of chemical stability is understanding a compound's degradation pathways. The aminopyrazole motif, in certain contexts, has been identified as a potential structural alert for the formation of reactive metabolites. In vitro studies using human liver microsomes have shown that some aminopyrazole derivatives can be bioactivated to form electrophilic intermediates. These reactive species can be trapped using nucleophiles like glutathione ethyl ester, providing evidence for this metabolic pathway. Researchers should be mindful of this potential liability and design molecules to minimize the formation of such reactive intermediates.

Experimental Protocols

Tautomeric Stability Determination via Matrix Isolation IR Spectroscopy

This technique allows for the study of isolated molecules at low temperatures, minimizing intermolecular interactions and providing clear spectral data for individual tautomers.

Methodology:

  • The aminopyrazole sample is heated in a Knudsen cell to generate a vapor.

  • This vapor is co-deposited with an inert gas (e.g., argon) onto a cold CsI window (typically at 10 K).

  • The infrared spectrum of the isolated molecules within the inert matrix is then recorded.

  • Theoretical calculations (e.g., using Density Functional Theory) are performed to predict the vibrational frequencies of the different tautomers.

  • The experimental spectrum is compared with the calculated spectra to identify and quantify the relative abundance of each tautomer.[1]

G cluster_prep Sample Preparation cluster_deposition Matrix Isolation cluster_analysis Analysis heating Heating in Knudsen Cell vaporization Vaporization heating->vaporization codeposition Co-deposition with Inert Gas vaporization->codeposition cold_window Cold CsI Window (10 K) codeposition->cold_window ir_spectroscopy IR Spectroscopy cold_window->ir_spectroscopy comparison Spectral Comparison ir_spectroscopy->comparison theoretical_calc Theoretical Calculations (DFT) theoretical_calc->comparison quantification Tautomer Quantification comparison->quantification

Caption: Workflow for Tautomeric Stability Analysis.

Metabolic Stability Assay using Human Liver Microsomes

This in vitro assay is a standard method to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a phosphate buffer (pH 7.4).

  • Compound Incubation: The test aminopyrazole derivative is added to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[1]

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis mixture_prep Prepare Incubation Mixture (HLM, NADPH, Buffer) pre_warm Pre-warm Mixture mixture_prep->pre_warm add_compound Add Test Compound pre_warm->add_compound incubation Incubate at 37°C add_compound->incubation sampling Sample at Time Points incubation->sampling quench Quench Reaction sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Caption: Workflow for Metabolic Stability Assay.

Stability as a Critical Factor in Kinase Inhibitor Drug Discovery

The stability of aminopyrazole-based kinase inhibitors, such as those targeting FGFR, is a critical consideration throughout the drug discovery and development process.

G cluster_discovery Drug Discovery & Development cluster_stability Aminopyrazole Stability lead_opt Lead Optimization adme ADME/PK Profiling lead_opt->adme efficacy In Vivo Efficacy adme->efficacy adme->efficacy Determines Therapeutic Window metabolic Metabolic Stability metabolic->adme Impacts Half-life & Exposure chemical Chemical Stability chemical->adme Affects Shelf-life & Formulation tautomeric Tautomeric Stability tautomeric->lead_opt Influences Target Binding

Caption: Impact of Stability on Drug Development.

References

A Comparative Guide to the Synthesis of Pyrazole Derivatives: Benchmarking Efficiency Across Conventional and Modern Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovery and optimization. This guide provides an objective comparison of conventional heating, microwave-assisted, and ultrasound-assisted methods for the synthesis of pyrazole derivatives. The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable synthetic strategy.

Data Presentation: A Head-to-Head Comparison

The efficiency of a synthetic method is often judged by its reaction time, yield, and energy consumption. Modern techniques such as microwave and ultrasound irradiation have emerged as powerful alternatives to conventional heating, often leading to significant improvements in these parameters. The following tables summarize the key quantitative data from representative experimental procedures for the synthesis of various pyrazole derivatives, highlighting the efficiencies gained by moving from conventional to modern methods.

Product Method Temperature (°C) Time Yield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours72-90
Pyrazole-Oxadiazole HybridsMicrowave-AssistedNot Specified9-10 min79-92
Pyrazole-Oxadiazole HybridsConventional HeatingNot Specified7-9 hoursNot Specified
Quinolin-2(1H)-one-based pyrazolesMicrowave-Assisted1207-10 min68-86
Pyrazolyl-substituted benzochroman-4-onesMicrowave-AssistedNot Specified5-7 minHigh
Pyrazolyl-substituted benzochroman-4-onesConventional RefluxNot Specified10-12 hours59-71
Pyrazoline from chalcone and hydrazine hydrateConventional Reflux~1186.5 hours"Excellent"
Pyrazole from chalcone and hydrazine hydrateMicrowave-AssistedNot Specified1 minEfficient
Reactants Method Power (W) Time (min) Yield (%)
Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehydeMicrowave-Assisted4201051-98
2-Pyrazoline synthesis from pyridine-based chalconesMicrowave-AssistedNot SpecifiedNot SpecifiedImproved vs. Conventional
2-Pyrazoline synthesis from pyridine-based chalconesConventional HeatingNot SpecifiedNot SpecifiedLower vs. Microwave
Tetrazole based pyrazolines and isoxazolinesUltrasound-AssistedNot SpecifiedNot SpecifiedHigh
Tetrazole based pyrazolines and isoxazolinesConventional HeatingNot SpecifiedNot SpecifiedLower vs. Ultrasound

Experimental Protocols

Detailed methodologies for conventional heating, microwave-assisted, and ultrasound-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures.

Protocol 1: Conventional Reflux Synthesis of a Pyrazoline Derivative from Chalcone

This protocol is adapted from a procedure for the condensation and cyclization of chalcone with hydrazine hydrate.

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Glacial acetic acid (20 mL)

  • Crushed ice

Procedure:

  • A mixture of the appropriate chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL) is refluxed for 6.5 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into crushed ice.

  • The resulting solid product is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives

This protocol describes a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)

  • Substituted hydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)

  • Substituted aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the β-ketoester (0.45 mmol), substituted hydrazine (0.3 mmol), and substituted aldehyde (0.3 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 420 W for 10 minutes.

  • After irradiation, cool the vial to room temperature.

  • The solid obtained is triturated with ethyl acetate and collected by suction filtration to afford the pure product.

Protocol 3: Ultrasound-Assisted Synthesis of Pyrazolone Derivatives

This protocol outlines the synthesis of pyrazolone derivatives accelerated by ultrasonic irradiation.

Materials:

  • Diazo compound (from diazotization of 4-aminoantipyrine and coupling with a β-ketoester) (0.001 mol)

  • Hydrazine hydrate or phenylhydrazine (0.001 mol)

  • Ethanol (0.8 mL)

Procedure:

  • A solution of hydrazine hydrate or phenylhydrazine (0.001 mol) in ethanol (0.8 mL) is added dropwise to the diazo compound (0.001 mol) in a round-bottom flask.

  • The flask is placed in an ultrasonic cleaner for 30 minutes.

  • The solid product obtained is typically pure and does not require further recrystallization. The yield is reported to be high (84-95%).

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key aspects of pyrazole synthesis.

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted start_conv Start reactants_conv Reactants in Solvent start_conv->reactants_conv reflux Reflux (Hours) reactants_conv->reflux workup_conv Workup & Purification reflux->workup_conv product_conv Product workup_conv->product_conv start_mw Start reactants_mw Reactants (Solvent/Solvent-free) start_mw->reactants_mw irradiate Microwave Irradiation (Minutes) reactants_mw->irradiate workup_mw Workup & Purification irradiate->workup_mw product_mw Product workup_mw->product_mw start_us Start reactants_us Reactants in Solvent start_us->reactants_us sonicate Sonication (Minutes) reactants_us->sonicate workup_us Workup & Purification sonicate->workup_us product_us Product workup_us->product_us

Caption: A comparison of workflows for pyrazole synthesis methods.

G start Starting Materials (e.g., 1,3-Dicarbonyls, Hydrazines) one_pot One-Pot Synthesis start->one_pot stepwise Stepwise Synthesis start->stepwise cyclization Cyclization Reaction one_pot->cyclization intermediate Intermediate Isolation stepwise->intermediate intermediate->cyclization product Pyrazole Derivative cyclization->product

Caption: Logical relationship of pyrazole synthesis strategies.

G params Parameter Time Yield Energy Consumption Greenness conv Conventional Hours Moderate-Good High Low mw Microwave Minutes Good-Excellent Low High us Ultrasound Minutes Good-Excellent Low High

Safety Operating Guide

Proper Disposal of 1,3,5-Trimethyl-1H-pyrazol-4-amine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS No. 28466-21-9).

Researchers, scientists, and drug development professionals handling this compound must adhere to proper disposal protocols to ensure laboratory safety and environmental protection. While this compound is not currently classified as hazardous for transport, responsible chemical waste management is paramount.[1] The following guide provides a clear, step-by-step process for its disposal.

Disposal Protocol

This protocol is based on established safety data sheets for this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be inspected for integrity before use.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, a dust mask or respirator is recommended.

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep up the solid this compound, avoiding the creation of dust.

    • Place the collected solid into a clearly labeled, sealable container suitable for chemical waste.

  • Contaminated Materials:

    • Any materials used in the cleanup of spills, such as absorbent pads or wipes, should also be placed in the designated waste container.

    • Similarly, any disposable labware that has come into contact with the chemical must be treated as chemical waste.

3. Labeling and Storage:

  • The waste container must be clearly and accurately labeled with the full chemical name: "this compound" and the CAS number "28466-21-9".

  • Store the sealed container in a designated chemical waste storage area, away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[1]

4. Final Disposal:

  • Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not dispose of this compound in the regular trash or down the drain.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Spill Response

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully sweep or scoop the contained material into a designated chemical waste container.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials as outlined in the disposal protocol above.

Experimental Workflow for Disposal

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a spill? B->C D Contain Spill with Inert Absorbent C->D Yes H Sweep up solid, avoiding dust C->H No E Collect Waste into a Labeled, Sealable Container D->E F Store in Designated Chemical Waste Area E->F G Arrange for Pickup by Certified Waste Disposal F->G H->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,3,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling information based on data for structurally similar pyrazole derivatives. A specific Safety Data Sheet (SDS) for 1,3,5-Trimethyl-1H-pyrazol-4-amine was not available. Therefore, a conservative approach to handling, storage, and disposal is recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.[1][2][3]

Protection Level Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Standard Laboratory Use NIOSH-approved respirator with particle filter.[4][5]Chemical-resistant gloves (e.g., nitrile, neoprene). Regularly inspect for and replace damaged gloves.Safety glasses with side shields or chemical safety goggles.[4][6]Laboratory coat or coveralls.[7]
High-Risk Operations Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[1][8]Double-gloving with chemical-resistant gloves.Face shield in addition to chemical safety goggles.[7]Chemical-resistant suit or apron over a lab coat.[7][8]

Note: High-risk operations include handling large quantities, generating dust, or potential for splashing.

II. Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][9]

  • Avoid Dust Formation: Take precautions to avoid the generation of dust.[4][10] If weighing, do so carefully in an enclosure or a designated weighing station with local exhaust ventilation.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[5][11][12][13] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Spill Management: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4][10] Clean the spill area with an appropriate solvent and decontaminating solution.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][9][12][13]

  • Incompatibilities: Store away from strong oxidizing agents and acid chlorides.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

III. Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and hazard warnings.[14]

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[14]

  • Rinsate: The first rinse of contaminated glassware should be collected as hazardous waste.[15] Subsequent rinses may be disposed of according to institutional guidelines.

Disposal Procedure:

  • Waste Characterization: Due to its chemical structure, this compound should be treated as hazardous chemical waste.[15]

  • Container Management: Use a designated, leak-proof, and clearly labeled container for waste accumulation. Do not overfill the container.

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[14]

  • Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[14] Contact your institution's EHS department to arrange for pickup.

IV. Workflow Diagrams

Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handling_weigh Weigh Compound in Hood prep_hood->handling_weigh handling_use Perform Experimental Procedure handling_weigh->handling_use cleanup_decon Decontaminate Work Area handling_use->cleanup_decon cleanup_store Store Compound Securely cleanup_decon->cleanup_store cleanup_ppe Remove and Dispose of PPE cleanup_store->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound Waste

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in Labeled Container collect_contaminated Include Contaminated Materials collect_solid->collect_contaminated storage_seal Securely Seal Waste Container collect_contaminated->storage_seal storage_area Store in Designated Hazardous Waste Area storage_seal->storage_area disposal_request Request Waste Pickup from EHS storage_area->disposal_request disposal_professional Professional Disposal (e.g., Incineration) disposal_request->disposal_professional

Caption: Step-by-step process for the proper disposal of waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trimethyl-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1,3,5-Trimethyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.